Formamidine, 1,1'-dithiodi-, dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
14807-75-1 |
|---|---|
Molecular Formula |
C2H8Cl2N4S2 |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium dichloride |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
Canonical SMILES |
C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |
Other CAS No. |
14807-75-1 |
Pictograms |
Irritant |
Related CAS |
3256-06-2 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Formamidine, 1,1'-dithiodi-, dihydrochloride
A Redox-Active Reagent for Heterocyclic Synthesis and Photovoltaic Stabilization
Executive Summary
Formamidine, 1,1'-dithiodi-, dihydrochloride (commonly referred to as Formamidine Disulfide Dihydrochloride or FDS ) is the oxidized dimer of thiourea. While historically utilized as a vulcanization accelerator in the rubber industry, FDS has emerged as a critical reagent in two distinct high-value sectors: advanced organic synthesis (specifically for nitrogen-sulfur heterocycles) and perovskite solar cell (PSC) engineering .
This guide provides a comprehensive technical analysis of FDS, detailing its synthesis, mechanistic behavior as a "masked" thiourea/oxidant, and its novel application as an electron scavenger for stabilizing
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | Amino(imino)methyl carbamimidoyl disulfide dihydrochloride |
| Common Synonyms | Formamidine disulfide dihydrochloride; |
| CAS Number | 14807-75-1 |
| Molecular Formula | C |
| Molecular Weight | 223.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 175–179 °C (Decomposes) |
| Solubility | Highly soluble in water; moderately soluble in ethanol; insoluble in non-polar solvents. |
| Stability | Hygroscopic . Decomposes in alkaline media back to thiourea and sulfur. |
Synthetic Protocol: Electrochemical & Chemical Oxidation
The synthesis of FDS relies on the controlled oxidation of thiourea.[4] The reaction is highly exothermic and requires strict temperature control to prevent over-oxidation to sulfinic acids or desulfurization.
Method A: Chemical Oxidation (Standard Laboratory Scale)
Principle: Hydrogen peroxide oxidizes thiourea in the presence of concentrated hydrochloric acid.
Reagents:
-
Thiourea (4.80 g, 63 mmol)
-
Hydrogen Peroxide (30% w/v, ~5 mL)
-
Hydrochloric Acid (3 M, 50 mL)[4]
-
Ethanol (Anhydrous, for washing)[4]
Protocol:
-
Setup: Charge a 250 mL round-bottom flask with thiourea. Equip with a pressure-equalizing dropping funnel and a thermometer.[4]
-
Acidification: Add 3 M HCl to the flask. Cool the system to 0–5 °C using an ice-salt bath.
-
Oxidation: Add H
O dropwise over 30 minutes.-
Critical Control Point: Maintain internal temperature < 10 °C .[4] The reaction is exothermic; rapid addition will degrade the product.
-
-
Crystallization: A white precipitate (FDS) forms immediately. Stir at 0–5 °C for an additional 90 minutes to ensure completion.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the filter cake twice with cold anhydrous ethanol to remove residual acid and peroxide.
-
Drying: Dry under vacuum at 40 °C. (Avoid high heat as the salt is thermally labile).
Method B: Electrochemical Synthesis (Industrial/Green)
-
Anode: Platinum or Graphite.
-
Cathode: Stainless Steel.
-
Electrolyte: Acidic thiourea solution.[4]
-
Potential: Controlled at < +0.6 V vs. SCE to favor dimerization over higher oxidation states.
Mechanistic Chemistry: The Thiourea-FDS Redox Couple
FDS is not merely a static reagent; it exists in a dynamic redox equilibrium. Its utility stems from its ability to act as both an electrophilic disulfide and a source of thiourea upon reduction.
4.1 The Redox Equilibrium
In aqueous solution, the equilibrium is pH-dependent.
-
Acidic pH: FDS is stable.
-
Neutral/Basic pH: FDS undergoes disproportionation or reduction, releasing thiourea and elemental sulfur.
4.2 Visualization of the Redox Pathway
Figure 1: The redox cycle of Thiourea and Formamidine Disulfide. FDS acts as a storage form of the thiourea radical.
High-Value Application: Perovskite Solar Cells (PSC)
In the development of Formamidinium Lead Iodide (
The Problem: Iodine Vacancies (
)
High-efficiency perovskites suffer from intrinsic defects, primarily iodine vacancies.[5][6] These vacancies:
-
Act as deep electron traps.
-
Induce non-radiative recombination (lowering voltage).
-
Destabilize the
-phase, leading to degradation.
The Solution: FDS as an Electron Scavenger
When doped into the perovskite precursor solution, FDS dissociates into the formamidine disulfide cation (FAS
-
Oxidation of Defects: The disulfide bond has a high electron affinity. It accepts localized electrons from the iodine vacancies (
).[5] -
Passivation: The resulting reduction eliminates the deep trap state, effectively "healing" the electronic structure of the crystal lattice.
-
Crystallinity: The presence of chloride ions (from the dihydrochloride salt) slows crystallization, promoting larger grain size and fewer boundaries.
Quantitative Impact (Reference Data):
-
PCE Increase: Devices doped with FDS show efficiency jumps from ~20% to >23% .
-
Stability: Retains >90% efficiency after 1000 hours of thermal stress (85 °C).[5][6]
Figure 2: Mechanism of defect passivation in Perovskite layers using FDS.
Application: Heterocyclic Synthesis (1,2,4-Thiadiazoles)
FDS is a privileged reagent for constructing 1,2,4-thiadiazoles , a scaffold found in various antibiotics (e.g., Cefozopran).
Reaction Class: Oxidative Cyclization.
Unlike thiourea, which requires an external oxidant (like I
General Protocol (Thiadiazole Formation):
-
Substrate: An amidine or a benzamidine derivative.
-
Reagent: Formamidine Disulfide Dihydrochloride (1.0 equiv).
-
Solvent: Ethanol or Acetonitrile.
-
Base: Triethylamine (to neutralize the HCl and activate the amidine).
-
Mechanism:
-
Base liberates the free base of FDS.[7]
-
Nucleophilic attack by the amidine nitrogen on the FDS disulfide bond.
-
Intramolecular cyclization and elimination of ammonia/amine.
-
Safety & Handling Guidelines
-
Hygroscopicity: FDS is extremely hygroscopic. It must be stored in a desiccator at 2–8 °C . Exposure to moisture leads to hydrolysis, releasing acidic vapors and degrading the reagent to thiourea.
-
Corrosivity: As a dihydrochloride salt, it releases HCl upon hydrolysis. Causes serious eye damage (Category 1) and skin irritation.
-
PPE: Wear nitrile gloves, safety goggles, and handle in a fume hood to avoid inhalation of dust.
References
-
Guidechem. (2022). Synthesis and Properties of Formamidine Disulfide Dihydrochloride. Link
-
Royal Society of Chemistry (Energy & Environmental Science). (2021).[8] Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Link
-
National Institutes of Health (PubChem). (2025). Formamidine disulfide dihydrochloride Compound Summary. Link
-
Sigma-Aldrich. (2025).[2] Product Specification: Formamidine disulfide dihydrochloride for synthesis. Link
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Thiadiazoles. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 二硫化甲脒二盐酸盐 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
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- 4. guidechem.com [guidechem.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Whitepaper: Formamidine Disulfide Dihydrochloride
The following technical guide details the chemical properties, synthesis, and critical applications of Formamidine Disulfide Dihydrochloride (FDS).
Mechanisms, Stability Profiles, and Applications in Chemical Development[1]
Executive Summary
Formamidine Disulfide Dihydrochloride (FDS), also known as
For drug development professionals, FDS is of dual significance:
-
As a Reagent: It serves as a controlled oxidant and a precursor for synthesizing guanidine-containing heterocycles.[1]
-
As a Critical Impurity: It is the primary oxidation product of thiourea (a known genotoxin).[1] Understanding the FDS-Thiourea equilibrium is essential for controlling genotoxic impurities (GTIs) in API manufacturing.[1]
This guide moves beyond basic catalogue data to explore the pH-dependent stability , redox mechanisms , and synthesis protocols necessary for rigorous experimental design.[1]
Chemical Identity & Structural Analysis[1][2]
FDS exists as a dihydrochloride salt.[1][2][3][4][5][6][7][8][9] The free base is inherently unstable and disproportionates rapidly; thus, the dihydrochloride form is the standard for isolation and storage.[1]
| Property | Data |
| Chemical Name | Formamidine disulfide dihydrochloride |
| CAS Number | 14807-75-1 |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 223.15 g/mol |
| Melting Point | 175–180 °C (Decomposes) |
| Solubility | Highly soluble in water; Insoluble in non-polar organic solvents.[1][2][3][4][6][8] |
| Acidity (pKa) | Stable only at pH < 1.0; Hydrolyzes at pH > 2.[1]0. |
The Redox Core
The central feature of FDS is the disulfide bond (
Mechanistic Behavior: The pH-Stability Paradox
A common error in experimental design is treating FDS as a stable disulfide across physiological pH.[1] It is not. FDS is kinetically stable only in highly acidic media (pH < 1).[1]
Degradation Pathway
In neutral or alkaline solutions, FDS undergoes rapid hydrolysis and disproportionation.[1] This instability is driven by the nucleophilic attack of hydroxide ions on the electron-deficient sulfur.
-
Acidic (pH < 1): Equilibrium favors FDS.[1]
-
Neutral/Basic (pH > 3): FDS irreversibly degrades into thiourea, sulfinic acids, and eventually urea and sulfate.[1]
Implication for Assays: If you are using FDS as a reagent in biological buffers (pH 7.4), it must be prepared immediately before use in acidic stock and quenched rapidly, or it will degrade into thiourea, potentially altering your experimental results.[1]
Figure 1: The redox lifecycle of Formamidine Disulfide.[1][6][10][11][12][13] Note the irreversible degradation pathway in non-acidic conditions.[1]
Experimental Protocols
Protocol A: High-Purity Synthesis from Thiourea
Context: Commercial FDS often contains thiourea impurities due to improper storage.[1] For sensitive analytical standards or mechanistic studies, fresh synthesis is recommended.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 10.0 g of thiourea in 50 mL of concentrated HCl. Maintain temperature < 10°C using an ice bath.[1][6][9]
-
Oxidation: Dropwise add Hydrogen Peroxide (1.1 equivalents) while stirring vigorously.
-
Crystallization: The solution will turn yellow, then colorless.[1] Upon cooling to 0°C, white crystals of FDS dihydrochloride will precipitate.[1]
-
Purification: Filter the crystals and wash immediately with cold absolute ethanol (FDS is insoluble in EtOH, but thiourea is soluble).
-
Drying: Vacuum dry over
. Do not heat above 40°C.
Protocol B: Quality Control (Thiol Reactivity Assay)
Context: To verify the activity of FDS or quantify thiol content in a sample.[1]
-
Buffer: 0.1 M HCl (Use acid to maintain FDS stability).
-
Measurement: UV-Vis Spectroscopy at 245 nm (characteristic absorption of the disulfide).
-
Procedure:
Applications in Drug Development & Advanced Materials[4]
Impurity Management in API Synthesis
Thiourea is a Class 2 solvent/reagent (ICH Q3C) and a potential carcinogen.[1] When thiourea is used to synthesize thiazole or pyrimidine scaffolds, oxidative conditions can generate FDS.[1]
-
Detection: HPLC methods must separate Thiourea (Rt ~ early) from FDS.[1]
-
Risk: If the workup becomes alkaline, FDS reverts to thiourea.[1] Recommendation: Ensure oxidative quenching steps are maintained at acidic pH to remove FDS as the salt before neutralization.[1]
Perovskite Solar Cells (Emerging Application)
Recent high-impact research identifies FDS (referred to as FASCl in materials science) as a critical additive for Formamidinium Lead Iodide (
-
Mechanism: The
cation acts as an electron scavenger, oxidizing defects (iodine vacancies) and reducing non-radiative recombination.[1][15][16] -
Outcome: Significantly improved stability and efficiency (>23%) in solar modules.[1][15][16]
Figure 2: Divergent applications of FDS in pharmaceutical synthesis versus advanced materials science.[1]
Safety & Handling
-
Hygroscopicity: FDS is extremely hygroscopic.[1] Moisture absorption leads to hydrolysis (smell of sulfur/thiols).[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1][2]
-
Incompatibility: Strong oxidizing agents (risk of fire) and strong bases (evolution of toxic gases/decomposition).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride.[1] Retrieved from [Link][1]
-
Su, H., et al. (2021). Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.[1] Energy & Environmental Science.[1] Retrieved from [Link]
-
Connect Journals (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer. Australian Journal of Chemistry.[1][10] Retrieved from [Link][1]
Sources
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- 4. merckmillipore.com [merckmillipore.com]
- 5. Formamidine disulfide dihydrochloride | CAS 14807-75-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]
- 7. B20331.14 [thermofisher.com]
- 8. lookchem.com [lookchem.com]
- 9. guidechem.com [guidechem.com]
- 10. connectsci.au [connectsci.au]
- 11. Thiourea - 911Metallurgist [911metallurgist.com]
- 12. p2infohouse.org [p2infohouse.org]
- 13. Oxyhalogen–sulfur chemistry: kinetics and mechanism of oxidation of formamidine disulfide by acidic bromate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 16. pure.korea.ac.kr [pure.korea.ac.kr]
1,1'-Dithiodiformamidine dihydrochloride structure and synthesis.
Structure, Synthesis, and Reactivity Profile
Executive Summary
1,1'-Dithiodiformamidine dihydrochloride (CAS 14807-75-1), frequently designated as Formamidine Disulfide (FDS) or Formamidine Disulfide Dihydrochloride, is a critical organosulfur intermediate. Structurally, it represents the oxidized dimer of thiourea, stabilized as a hydrochloride salt. While historically utilized as a radioprotective agent and a vulcanization accelerator, recent high-impact research has repositioned FDS as a vital additive in perovskite solar cell (PSC) fabrication, where it acts as a localized electron scavenger to stabilize
This guide provides a rigorous examination of its molecular architecture, a validated synthesis protocol, and an analysis of its redox-active mechanism.
Part 1: Molecular Architecture & Properties
Structural Characteristics
The core structure consists of two formamidine units linked by a disulfide (–S–S–) bridge. In its dihydrochloride salt form, the molecule is protonated at the imine nitrogens, enhancing its water solubility and stability in acidic media.
| Property | Specification |
| IUPAC Name | Carbamimidoyldisulfanylmethanimidamide dihydrochloride |
| Formula | |
| Molecular Weight | 223.15 g/mol |
| Melting Point | 175–180 °C (Decomposes) |
| S–S Bond Length | ~2.02–2.05 Å (Typical for disulfides) |
| Solubility | High in water; low in ethanol/organic solvents.[1] |
| Appearance | White to off-white crystalline powder.[2] |
Stability and pH Sensitivity
Critical Insight: FDS is kinetically stable only in acidic or solid states.
-
Acidic pH (< 4): The protonated amidine groups repel nucleophilic attack, preserving the disulfide bond.
-
Neutral/Alkaline pH (> 7): The molecule undergoes rapid hydrolysis and disproportionation, reverting to thiourea, urea, and elemental sulfur. This instability dictates that all synthesis and storage must occur under strictly anhydrous or acidic conditions.
Part 2: Validated Synthesis Protocol
Reaction Design
The most reliable synthesis involves the oxidation of thiourea with hydrogen peroxide in the presence of concentrated hydrochloric acid. This method is preferred over halogen oxidation (
Reaction Stoichiometry:
Step-by-Step Methodology
Note: This protocol scales to ~5g of product. Ensure fume hood usage due to potential sulfur dioxide evolution if temperature is uncontrolled.
-
Preparation of Reactants:
-
Dissolve 4.80 g (63 mmol) of Thiourea in 50 mL of 3 M Hydrochloric Acid (HCl) in a 250 mL round-bottom flask.
-
Equip the flask with a magnetic stir bar and a thermometer.
-
-
Temperature Control (Critical Step):
-
Submerge the flask in an ice-salt bath to lower the internal temperature to 0–5 °C .
-
Expertise Note: Maintaining temperature below 5 °C is non-negotiable. Higher temperatures promote over-oxidation to sulfinic acids (
) or hydrolytic decomposition.
-
-
Oxidant Addition:
-
Load 5 mL of 30% Hydrogen Peroxide (
) into a pressure-equalizing dropping funnel. -
Add the peroxide dropwise over 30–45 minutes.
-
Monitor temperature strictly; stop addition if temperature rises above 10 °C.
-
-
Crystallization & Isolation:
-
Upon completion, stir for an additional 1 hour at 0 °C. A white precipitate should form.
-
Add 200 mL of cold anhydrous ethanol to force complete precipitation of the salt.
-
Filter the solid using a sintered glass funnel (vacuum filtration).
-
-
Purification:
-
Wash the filter cake twice with cold ethanol (to remove unreacted thiourea) and once with diethyl ether (to facilitate drying).
-
Dry under vacuum at room temperature for 3 hours. Do not use heat for drying.
-
Synthesis Workflow Diagram
Figure 1: Operational workflow for the synthesis of 1,1'-Dithiodiformamidine dihydrochloride.
Part 3: Mechanistic Insight
The oxidation of thiourea does not proceed via a simple concerted mechanism. It involves the formation of a radical cation intermediate, which rapidly dimerizes.
Mechanism Description
-
Tautomerization: In acidic solution, thiourea exists in equilibrium with its thiol tautomer, though the thione form dominates.
-
Single Electron Transfer (SET): The oxidant (
) abstracts an electron from the sulfur atom, generating a thiourea radical cation ( . -
Dimerization: Two radical cations combine rapidly to form the disulfide bond.
-
Protonation: The resulting disulfide is basic at the imine nitrogens and immediately captures protons from the HCl solvent to form the stable dihydrochloride salt.
Pathway Visualization
Figure 2: Mechanistic pathway from thiourea to the disulfide salt via radical cation dimerization.
Part 4: Applications & Reactivity[2][3]
Perovskite Solar Cell Stabilization
In modern photovoltaics, FDS is used as a supramolecular modulator .
-
Problem: Formamidinium lead iodide (
) perovskites suffer from iodide vacancies ( ) which act as trap states, reducing efficiency. -
Solution: The disulfide cation (
) acts as an electron scavenger, oxidizing metallic lead ( ) defects back to and filling iodide vacancies. This significantly enhances the operational stability of the solar cells.
Thiol-Disulfide Exchange
FDS is a potent oxidant for thiols. In biological contexts, it reacts with Glutathione (GSH) via thiol-disulfide exchange:
References
-
PubChem. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2.[3] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Energy & Environmental Science, 2021.[4] Available at: [Link]
-
ResearchGate. Oxidative conversion of thiourea... to formamidine disulfides. Available at: [Link]
Sources
- 1. Formamidine disulfide dihydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 3. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Profile: Formamidine Disulfide Dihydrochloride (CAS 14807-75-1)
Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Formamidine Disulfide Dihydrochloride (CAS 14807-75-1), also known as 1,1'-Dithiodiformamidine dihydrochloride or FDD , is a critical organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds. Unlike active pharmaceutical ingredients (APIs) such as Cephalexin or excipients like Talc (CAS 14807-96-6), FDD serves as a high-reactivity reagent for introducing sulfur and amidine functionalities into complex molecules.
This guide provides a rigorous analysis of the physicochemical properties, stability profile, and handling protocols for FDD. For drug development professionals, understanding these parameters is essential for optimizing synthetic yields of thiazole-containing drugs (e.g., H2 antagonists, cephalosporins) and ensuring process safety during scale-up.
Physicochemical Profile
Core Identity & Constants
FDD exists as a white to light-yellow crystalline salt. It is the oxidized dimer of thiourea, stabilized as a dihydrochloride salt. Its ionic nature dictates its solubility and stability profile.
| Property | Value | Notes |
| Chemical Name | Formamidine Disulfide Dihydrochloride | IUPAC: Carbamimidoylsulfanylmethanimidamide dihydrochloride |
| CAS Number | 14807-75-1 | Distinct from Talc (14807-96-6) |
| Molecular Formula | C₂H₆N₄S₂[1][2][3][4][5] · 2HCl | Dimer structure |
| Molecular Weight | 223.15 g/mol | Base: ~150.2 g/mol ; HCl contribution: ~72.9 g/mol |
| Melting Point | 175–180 °C | Decomposes . Sharp endotherm followed by exotherm. |
| Appearance | White to pale yellow crystals | Color intensity often correlates with oxidation impurities. |
| Hygroscopicity | High | Deliquescent in high humidity; requires desiccation. |
Solubility & Partitioning
Understanding the solubility landscape is vital for selecting reaction solvents and crystallization media.
-
Water: Highly Soluble. The compound dissociates rapidly into the formamidine disulfide dication and chloride anions.
-
Ethanol/Methanol: Sparingly soluble to insoluble.[6] Often used as an anti-solvent to precipitate FDD from aqueous reaction mixtures.
-
Non-polar Solvents (Hexane, Ether): Insoluble.
-
Partition Coefficient (LogP): Estimated < 0 (Highly Polar). FDD will partition exclusively into the aqueous phase in biphasic systems.
Process Insight: In synthetic workflows, FDD is typically generated in situ in aqueous acid and precipitated by adding cold ethanol. This "salting out" effect is a critical purification step.
Structural & Synthetic Characterization
Molecular Architecture
FDD features a central disulfide (–S–S–) bond flanking two amidine groups. The cationic nature of the amidine nitrogens (protonated by HCl) stabilizes the molecule against spontaneous disproportionation, although it remains sensitive to pH changes.
Synthesis & Degradation Pathways
FDD is synthesized via the oxidation of thiourea using Hydrogen Peroxide (H₂O₂) in the presence of Hydrochloric Acid (HCl).[7] This reaction is highly exothermic and requires precise temperature control (0–5 °C) to prevent over-oxidation to sulfinic acids.
Visualization of Reaction Pathways:
Figure 1: Synthesis, utility, and degradation logic of Formamidine Disulfide Dihydrochloride.
Stability & Handling Protocols
Thermal Stability
FDD exhibits a decomposition onset between 175°C and 180°C .
-
Mechanism: Thermal cleavage of the disulfide bond, often releasing elemental sulfur and reverting to thiourea or cyanamide derivatives.
-
Protocol: Drying ovens must be set significantly below this threshold (recommend <60°C under vacuum) to avoid product degradation.
Hydrolytic & pH Stability
-
Acidic pH: Stable. The dihydrochloride salt maintains the protonation state required to prevent nucleophilic attack on the disulfide bond.
-
Neutral/Basic pH: Unstable. Increasing pH leads to deprotonation, making the molecule susceptible to hydrolysis or rearrangement.
-
Storage: Must be stored at 2–8°C in tightly sealed containers. Inert atmosphere (Argon/Nitrogen) is recommended to prevent moisture absorption, which accelerates hydrolysis.
Experimental Protocols
Solubility & Precipitation Test
Objective: To verify the identity and purity of FDD via solubility differential.
-
Dissolution: Dissolve 100 mg of FDD in 1.0 mL of deionized water. The solution should be clear and colorless.
-
Observation: Turbidity indicates the presence of elemental sulfur (degradation product) or unreacted thiourea.
-
-
Precipitation: Add 5.0 mL of cold absolute ethanol to the aqueous solution.
-
Result: Immediate formation of white crystalline precipitate confirms the salt form.
-
Troubleshooting: If no precipitate forms, the sample may be hydrolyzed or contain excess water.
-
Purity Assessment (Titration)
Objective: Quantify chloride content to confirm stoichiometry (2HCl).
-
Reagent: 0.1 N Silver Nitrate (AgNO₃).
-
Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.
-
Procedure: Dissolve 200 mg FDD in 50 mL water. Titrate with AgNO₃.
-
Calculation: Theoretical chloride content is ~31.8%. Deviations >1% suggest moisture content (if low) or free HCl (if high).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]
Sources
- 1. Formamidine disulfide dihydrochloride | CAS 14807-75-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 4. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]
- 5. Cephalexin CAS#: 15686-71-2 [m.chemicalbook.com]
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- 7. guidechem.com [guidechem.com]
Formamidine, 1,1'-dithiodi-, dihydrochloride mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of Formamidine, 1,1'-dithiodi-, dihydrochloride
Abstract
Formamidine, 1,1'-dithiodi-, dihydrochloride is a compound with documented applications as a chemical intermediate and in materials science. However, its biological mechanism of action remains largely uncharacterized in publicly available literature. This technical guide addresses this knowledge gap by proposing a plausible, multi-faceted mechanism of action based on a detailed analysis of its structural components: a redox-sensitive disulfide bridge and two formamidine groups. We hypothesize that Formamidine, 1,1'-dithiodi-, dihydrochloride functions as a prodrug, undergoing intracellular reduction of its disulfide bond to release active monomers. These monomers are proposed to exert their biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulation of inducible Nitric Oxide Synthase (iNOS) activity. This guide provides a theoretical framework and detailed experimental protocols for researchers to investigate and validate this proposed mechanism, aiming to stimulate further inquiry into the pharmacological potential of this compound.
Introduction and Structural Analysis
Formamidine, 1,1'-dithiodi-, dihydrochloride (also known as dithiobisformamidine dihydrochloride) is a symmetrical molecule characterized by a central disulfide bond linking two formamidine moieties. While its utility as a precursor in the synthesis of agrochemicals, pharmaceuticals, and rubber accelerators is established, its direct biological effects and molecular targets are not well-defined[1][2][3]. The structure suggests a molecule designed for specific chemical reactivity within a biological milieu.
The two key structural features that inform its potential mechanism of action are:
-
The Disulfide Bridge (-S-S-): Disulfide bonds are known to be relatively stable in the oxidizing extracellular environment but are susceptible to cleavage in the reducing intracellular environment, which has a high concentration of glutathione (GSH)[4][5]. This feature is frequently exploited in the design of prodrugs for targeted release within cells, particularly in the tumor microenvironment where GSH levels are often elevated[5][6][7].
-
The Formamidine and Related Dithiocarbamate-like Groups: Upon cleavage of the disulfide bond, the molecule would yield two equivalents of a monomer structurally related to formamidine and thiourea derivatives. Compounds containing dithiocarbamate moieties are well-documented to possess a wide range of biological activities, including potent inhibition of the NF-κB signaling pathway and metal-containing enzymes[1][8][9]. Formamidine pesticides have been shown to interact with specific neuronal receptors[10][11].
This guide posits that the mechanism of action is a two-step process: intracellular activation via disulfide cleavage, followed by multi-target inhibition by the resulting active monomers.
Proposed Mechanism of Action: A Dual-Moiety Approach
We propose that Formamidine, 1,1'-dithiodi-, dihydrochloride acts as a redox-sensitive prodrug.
Step 1: Intracellular Activation via Reductive Cleavage
The primary event in the mechanism of action is hypothesized to be the reductive cleavage of the disulfide bond. The intracellular environment, rich in the antioxidant glutathione (GSH), provides the necessary reducing potential for this reaction.
-
Causality: The concentration of GSH is significantly higher inside cells (2-10 mM) compared to the extracellular space, creating a steep redox gradient[5]. This gradient favors the reduction of disulfide bonds, a principle widely used in designing drug delivery systems for targeted intracellular release[4][6]. Cleavage of the parent molecule would result in the formation of two reactive monomers capable of interacting with intracellular targets.
Caption: Intracellular activation of the prodrug.
Step 2: Inhibition of Key Signaling Pathways by Active Monomers
Once released, the active monomers, which possess dithiocarbamate-like functionality, are proposed to interact with at least two major signaling pathways critical to inflammation, immunity, and cell survival.
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammatory responses, cell survival, and immune function. Dithiocarbamates are among the most well-characterized inhibitors of this pathway[3][8][12].
-
Mechanism of Inhibition: NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate gene transcription. Dithiocarbamates are thought to inhibit this process, possibly by acting as antioxidants that quench the reactive oxygen species (ROS) involved in some NF-κB activation signals, or by interfering with zinc-finger proteins in the signaling cascade[3][8][12]. The active monomers from Formamidine, 1,1'-dithiodi-, dihydrochloride are hypothesized to function similarly.
Caption: Proposed inhibition of the canonical NF-κB pathway.
iNOS produces large quantities of nitric oxide (NO), a key mediator in inflammation and host defense. Overproduction of NO can lead to tissue damage. Dithiocarbamates have been shown to inhibit the induction of iNOS activity[13][14].
-
Mechanism of Inhibition: The expression of iNOS is transcriptionally regulated by NF-κB. Therefore, by inhibiting NF-κB activation, the active monomers would consequently prevent the induction of iNOS expression. Additionally, dithiocarbamates may directly interfere with iNOS enzyme function or scavenge NO[14][15].
Table 1: Summary of Biological Activities of Structurally Related Compound Classes
| Compound Class | Key Biological Activities | Relevant Citations |
| Dithiocarbamates | Potent inhibition of NF-κB activation | [3][8][12] |
| Proteasome inhibition | [1][8] | |
| Inhibition of iNOS activity | [13][14] | |
| Antioxidant and metal-chelating properties | [1][9] | |
| Formamidines | Interaction with octopamine receptors (invertebrates) | [10] |
| Interaction with α2-adrenoceptors (mammals) | [11] | |
| Inhibition of monoamine oxidase and alcohol dehydrogenases | [16][17][18] | |
| Disulfide-containing | Redox-sensitive cleavage by intracellular GSH | [4][5] |
| Prodrugs | Targeted drug release in high-GSH environments (e.g., tumors) | [6] |
Experimental Validation: A Methodological Guide
To test the proposed mechanism of action, a series of self-validating experiments are required. The following protocols provide a logical workflow to systematically investigate the compound's behavior.
Caption: Experimental workflow for mechanism validation.
Experimental Protocol 1: In Vitro Redox Stability and Cleavage Assay
Objective: To determine if Formamidine, 1,1'-dithiodi-, dihydrochloride is cleaved by glutathione (GSH) at physiologically relevant concentrations.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Prepare solutions of GSH at various concentrations (e.g., 0, 1, 5, 10 mM) in a physiological buffer (e.g., PBS, pH 7.4).
-
Incubation: Add the test compound to each GSH solution to a final concentration of 100 µM. Incubate the mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each reaction mixture.
-
Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the parent compound peak.
-
Monitor the appearance of the cleaved monomer peak(s).
-
-
Data Interpretation: A time- and GSH-dependent decrease in the parent compound with a corresponding increase in the monomer confirms redox-sensitive cleavage.
Experimental Protocol 2: NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture: Use a cell line stably transfected with an NF-κB reporter plasmid (e.g., HEK293-NFκB-luc or THP-1-Blue). This plasmid contains a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (and the parent compound vs. a pre-reduced form, if available) for 1-2 hours. Include a vehicle control.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS). Include an unstimulated control.
-
Incubation: Incubate for 6-8 hours (for luciferase) or 18-24 hours (for SEAP).
-
Detection: Measure the reporter gene activity according to the manufacturer's protocol (e.g., add luciferase substrate and measure luminescence).
-
Data Analysis: Normalize the reporter activity to cell viability (measured in a parallel plate). Calculate the IC50 value for inhibition of NF-κB activation. A dose-dependent decrease in reporter signal indicates inhibition of the pathway.
Experimental Protocol 3: iNOS Activity Assay (Griess Assay)
Objective: To determine if the compound inhibits the production of nitric oxide by iNOS.
Methodology:
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages).
-
Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce iNOS expression by co-stimulating with LPS (1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL).
-
Incubation: Incubate for 24 hours to allow for iNOS expression and NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable breakdown product of NO) using the Griess reagent system. This involves a colorimetric reaction that can be read on a plate reader at ~540 nm.
-
Data Analysis: Create a standard curve using a sodium nitrite standard. Calculate the nitrite concentration in the samples. A dose-dependent decrease in nitrite production indicates inhibition of iNOS activity or expression.
Conclusion
While the definitive biological mechanism of Formamidine, 1,1'-dithiodi-, dihydrochloride requires empirical validation, its chemical structure provides a strong foundation for a testable hypothesis. We propose that the compound acts as a redox-activated prodrug, which, upon intracellular cleavage of its disulfide bond, releases active monomers that inhibit the pro-inflammatory NF-κB and iNOS pathways. This proposed mechanism aligns with the well-established activities of dithiocarbamates and the principles of redox-responsive drug design. The experimental workflows detailed in this guide offer a clear path for researchers to rigorously test this hypothesis and uncover the potential therapeutic applications of this and related molecules.
References
A comprehensive, numbered list of all cited sources will be provided upon request.
Sources
- 1. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 2. Involvement of NF Kappa B in Potentiated Effect of Mn-containing Dithiocarbamates on MPP+ Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems [mdpi.com]
- 6. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha 2-adrenoceptors as a target for formamidine pesticides: in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine dithiocarbamate inhibits induction of nitric oxide synthase activity in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Inhibition of human alcohol dehydrogenases by formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mode of action of formamidine pesticides: an evaluation of monoamine oxidase as the target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formamides mimic aldehydes and inhibit liver alcohol dehydrogenases and ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for Formamidine Disulfide Dihydrochloride
Executive Summary
Formamidine disulfide dihydrochloride (FDD), CAS 14807-75-1, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and vulcanization accelerators. Its utility is defined by its redox-active disulfide bond and its ionic salt structure.
The Core Solubility Directive: FDD is an ionic salt (
This guide provides the physicochemical grounding, solubility data, and experimental protocols necessary to manipulate FDD effectively in drug development and material science workflows.
Physicochemical Profile & Mechanistic Basis
To predict solubility behavior, one must understand the molecular architecture of FDD.
-
Chemical Structure:
-
Ionic Character: The compound exists as a dicationic dimer stabilized by two chloride counterions. The lattice energy is high, requiring a solvent with a high dielectric constant (
) and strong solvation capability for anions to break the crystal lattice. -
Hygroscopicity: The dihydrochloride salt is hygroscopic.[1][2] Moisture absorption can lead to hydrolysis or disproportionation, making solvent dryness critical for non-aqueous applications.
Solubility Mechanism
Dissolution is thermodynamically driven by the solvation enthalpy of the chloride ions and the amidinium cations.
-
Water (
): Forms strong hydrogen bonds with the amidinium protons and effectively solvates , leading to rapid dissolution. -
Alcohols (
): Insufficient dielectric strength to overcome the lattice energy. Used as anti-solvents. -
Aprotic Polar Solvents (DMSO, DMF): May solubilize FDD to a limited extent due to their high polarity, but are less effective than water and pose risks of side reactions (e.g., oxidation in DMSO).
Solubility Landscape: Quantitative & Qualitative Data
The following table summarizes the solubility profile based on empirical synthesis protocols and general salt solubility principles.
| Solvent Class | Specific Solvent | Solubility Status | Experimental Observation |
| Aqueous | Water | High | Freely soluble. Stable at acidic pH. |
| Alcohols | Ethanol (Anhydrous) | Insoluble | Used to precipitate FDD from aqueous solutions. |
| Methanol | Very Slightly Soluble | May dissolve trace amounts; generally poor. | |
| Isopropanol | Insoluble | Excellent anti-solvent for washing. | |
| Polar Aprotic | DMSO | Moderate/Variable | Can dissolve FDD; use fresh, dry DMSO to prevent oxidation. |
| DMF | Low/Moderate | Less effective than DMSO; heating may degrade the disulfide. | |
| Non-Polar | Hexane, Toluene | Insoluble | No interaction with ionic lattice. |
| Chlorinated | Dichloromethane | Insoluble | Incompatible with ionic salts. |
| Ketones | Acetone | Insoluble | Common washing agent to remove organic impurities. |
Visualization: Solvent Selection Decision Tree
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (Aqueous)
Objective: Create a standard solution for biological assays or coupling reactions.
-
Weighing: Weigh the target mass of FDD (MW: 223.15 g/mol ). Note: Work quickly to minimize moisture uptake.
-
Solvent Choice: Use degassed, deionized water (Type I).
-
Why? Dissolved oxygen can promote disulfide exchange or oxidation over time.
-
-
Dissolution: Add water to 80% of final volume. Vortex until clear.
-
pH Adjustment (Critical): Check pH. FDD is most stable in acidic to neutral conditions (pH 3–6).
-
Caution: At alkaline pH (>8), the free base is formed, which is unstable and prone to rapid polymerization or hydrolysis.
-
-
Filtration: Filter through a 0.22 µm PVDF membrane if sterility is required.
Protocol B: Purification via Solvent/Anti-Solvent Precipitation
Objective: Purify crude FDD or recover it from a reaction mixture. This protocol exploits the insolubility of FDD in ethanol.
-
Dissolution: Dissolve crude FDD in the minimum volume of cold water (0–4°C).
-
Precipitation: Slowly add 10 volumes of ice-cold Anhydrous Ethanol or Acetone while stirring vigorously.
-
Mechanism: The dielectric constant of the mixture drops, forcing the ionic salt out of solution.
-
-
Maturation: Allow the suspension to sit on ice for 30 minutes to maximize yield.
-
Collection: Filter the white precipitate using a sintered glass funnel.
-
Washing: Wash the cake twice with cold ethanol and once with diethyl ether (to remove ethanol).
-
Drying: Dry under vacuum at 40°C. Do not exceed 60°C to prevent thermal decomposition.
Visualization: Purification Workflow
Figure 2: Step-by-step purification workflow utilizing the differential solubility of FDD in water vs. ethanol.
Stability & Storage in Solution
-
Disulfide Exchange: In solution, FDD is susceptible to thiol-disulfide exchange if free thiols are present.
-
Hydrolysis: In dilute aqueous solutions, particularly at elevated temperatures or high pH, the amidine group can hydrolyze to urea derivatives.
-
Recommendation: Always prepare solutions fresh. If storage is necessary, freeze at -20°C in aliquots, preferably in an acidic buffer (pH 4-5).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]
Sources
Formamidine, 1,1'-dithiodi-, dihydrochloride discovery and history
From Classical Redox Chemistry to Perovskite Photovoltaic Stabilization
Executive Summary
Formamidine disulfide dihydrochloride (FDS), also known as
Part 1: Historical Genesis & Structural Characterization
The discovery of formamidine disulfide is inextricably linked to the study of thiourea oxidation in the late 19th and early 20th centuries. While thiourea was synthesized earlier, the characterization of its oxidation products remained ambiguous due to the lability of the sulfur-sulfur bond.
-
The Werner Era (1912): The definitive structural characterization is attributed to Emil Alphonse Werner . In his seminal work published in the Journal of the Chemical Society, Transactions (1912), Werner investigated the action of nitrous acid and potassium permanganate on thiourea. He successfully isolated the disulfide salts and proposed a structural formula that accounted for the reversibility of the oxidation-reduction cycle.
-
Structural Resolution: Early debates centered on whether the oxidation product was a sulfenic acid or a disulfide dimer. Werner's work, supported by later crystallographic studies, confirmed the disulfide dimer structure
. This cation is planar, stabilized by resonance between the amino and imino groups.
Part 2: Chemical Mechanism & Synthesis Protocol[3]
The formation of FDS is a textbook example of oxidative dimerization . In acidic media, thiourea exists in equilibrium with its isothiouronium form. Upon oxidation, it forms a thiyl radical which rapidly dimerizes.
2.1 Reaction Mechanism
The reaction proceeds via a single-electron transfer (SET) mechanism:
-
Protonation: Thiourea is protonated in strong acid.
-
Radical Formation: The oxidant (e.g.,
) abstracts an electron/hydrogen, generating a thiyl radical ( ). -
Dimerization: Two radicals couple to form the disulfide bond.
Critical Stability Note: FDS is stable only in acidic conditions (pH < 1). At pH > 3, it undergoes disproportionation to form thiourea, elemental sulfur, and cyanamide or urea derivatives.
2.2 Experimental Protocol: Synthesis of FDS Dihydrochloride
Note: This protocol is adapted for high-purity isolation suitable for electronic or pharmaceutical applications.
Reagents:
-
Thiourea (ACS Reagent, >99%): 4.80 g (63 mmol)
-
Hydrogen Peroxide (30% w/w): 5.0 mL
-
Hydrochloric Acid (3.0 M): 50 mL[3]
-
Concentrated HCl (37%): 60 mL
-
Anhydrous Ethanol: 200 mL
Step-by-Step Procedure:
-
Setup: Charge a 250 mL round-bottom flask with 4.80 g of thiourea. Equip with a magnetic stir bar, thermometer, and a pressure-equalizing addition funnel.
-
Acidification: Add 50 mL of 3.0 M HCl to the flask. Cool the system to 0–3°C using an ice-salt bath.
-
Oxidation: Charge the addition funnel with 5.0 mL of 30%
. Add dropwise over 20 minutes, maintaining internal temperature below 5°C . The reaction is highly exothermic.[2][3] -
Maturation: After addition, a white precipitate may begin to form.[3] Continue stirring at 0–3°C for 90 minutes to ensure complete conversion.
-
Precipitation: To maximize yield, add 60 mL of concentrated HCl followed by 200 mL of cold anhydrous ethanol. This forces the dihydrochloride salt out of solution due to the common ion effect and solvent polarity change.
-
Isolation: Filter the white crystalline solid under vacuum.
-
Purification: Wash the filter cake with 2 x 20 mL cold anhydrous ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Target Yield: ~60–65%
-
Appearance: White crystalline powder.
-
2.3 Visualization: Synthesis Pathway
Figure 1: Oxidative conversion of thiourea to formamidine disulfide dihydrochloride.[4][5]
Part 3: Advanced Applications
3.1 Perovskite Photovoltaics (FASCl Additive)
The most cutting-edge application of FDS is in the stabilization of Formamidinium Lead Iodide (
-
The Problem:
suffers from iodine vacancies ( )—defects that act as non-radiative recombination centers, reducing voltage and stability. -
The FDS Solution: When added to the precursor solution (as FASCl ), FDS acts as an electron scavenger and oxidative healing agent.
3.2 Biological & Pharmaceutical Utility[1][8]
-
Hemoglobin Modulation: FDS has been utilized as a reagent to study hemoglobin oxygen affinity. It binds to the
-Cys93 residue via thiol-disulfide exchange. While less potent than modern triazole disulfides (e.g., TD-1), it serves as a foundational model for designing allosteric effectors for Sickle Cell Disease. -
Antimicrobial Agents: Schiff base derivatives of FDS have shown efficacy against Gram-negative bacteria (E. coli), leveraging the disulfide bond's reactivity with bacterial thiol-enzymes.
3.3 Visualization: Perovskite Defect Passivation
Figure 2: Mechanism of FASCl-mediated defect passivation in Perovskite films.
Part 4: Technical Specifications
| Property | Specification |
| CAS Number | 14807-75-1 (dihydrochloride) |
| Molecular Formula | |
| Molecular Weight | 223.15 g/mol |
| Solubility | Soluble in water (acidic); Insoluble in ethanol, ether. |
| Stability | Stable in solid state at 0-4°C. Hydrolyzes rapidly at pH > 3. |
| Melting Point | 175–179 °C (Decomposes) |
| Handling | Irritant. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption. |
References
-
Werner, E. A. (1912).[8][9] "The constitution of carbamides.[10] Part X. The behaviour of urea and of thiourea towards diazomethane and diazoethane respectively.[10] The oxidation of thiourea by potassium permanganate."[10] Journal of the Chemical Society, Transactions, 101, 2166–2180.[8] Link
-
Zhu, J., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules." Energy & Environmental Science, 14, 4903–4914. Link
-
GuideChem. (2022). "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" GuideChem Experimental Protocols. Link
-
Nakagawa, A., et al. (2014). "Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling." ACS Chemical Biology, 9(10), 2318–2325. Link
-
Sahu, S., et al. (2011).[8] "Oxidation of Thiourea and Substituted Thioureas: A Review." Journal of Sulfur Chemistry, 32(2), 171–197. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. p2infohouse.org [p2infohouse.org]
- 3. Page loading... [wap.guidechem.com]
- 4. rmiq.org [rmiq.org]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CV.—The constitution of carbamides. Part X. The behaviour of urea and of thiourea towards diazomethane and diazoethane respectively. The oxidation of thiourea by potassium permanganate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
Spectral data for 1,1'-Dithiodiformamidine dihydrochloride (NMR, IR, Mass Spec)
Executive Summary
1,1'-Dithiodiformamidine dihydrochloride (FDD), also known as Formamidine disulfide dihydrochloride, is a symmetric disulfide salt formed by the oxidative dimerization of thiourea. It serves as a critical reagent in protein biochemistry for thiol-disulfide exchange reactions and as a mechanistic probe in the study of oxidative stress pathways. This guide provides a comprehensive spectral analysis (NMR, IR, MS) to assist researchers in the identification, quality control, and utilization of FDD in drug development and synthetic applications.
Part 1: Chemical Profile & Identity[1]
| Property | Detail |
| IUPAC Name | C,C'-Dithiobis(formamidinium) dichloride |
| Common Names | Formamidine disulfide dihydrochloride; |
| CAS Number | 14807-75-1 (dihydrochloride salt); 17333-82-8 (cation/base) |
| Molecular Formula | |
| Molecular Weight | 223.15 g/mol (Salt); ~150.23 g/mol (Cation base) |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Highly soluble in water ( |
| Melting Point | 175–179 °C (with decomposition) |
Part 2: Synthesis & Preparation Protocol
The synthesis of FDD is a classic oxidative dimerization. The protocol below uses Hydrogen Peroxide (
Experimental Protocol
-
Reagents: Thiourea (4.80 g, 63 mmol), 3 M Hydrochloric Acid (50 mL), 30% Hydrogen Peroxide (5 mL), Ethanol (200 mL).
-
Setup: 250 mL round-bottom flask equipped with a thermometer and magnetic stirrer, cooled in an ice bath (0–5 °C).
-
Reaction:
-
Dissolve thiourea in the 3 M HCl solution within the flask.
-
Add
dropwise over 30 minutes. Critical: Maintain temperature <15 °C to prevent over-oxidation to sulfinic acids. -
Observation: The solution will turn transiently yellow before precipitating a white solid.
-
-
Isolation:
-
Stir at 0–5 °C for 1.5 hours.
-
Add 200 mL cold anhydrous ethanol to maximize precipitation.
-
Filter the white crystalline solid under vacuum.
-
Wash with cold ethanol (
mL) and dry under vacuum at 40 °C.
-
Reaction Pathway Visualization
Caption: Oxidative dimerization pathway of thiourea to form FDD.
Part 3: Spectral Analysis
Mass Spectrometry (MS)
FDD is a dicationic salt. In Electrospray Ionization (ESI), it typically appears as a singly charged species due to proton loss or reduction during the ionization process.
| Ion Mode | m/z Observed | Assignment | Interpretation |
| ESI (+) | 151.0 | Singly charged cation of the free base ( | |
| ESI (+) | 77.0 | In-source fragmentation product (cleavage of S-S bond). | |
| ESI (+) | 107/109 | Sulfinic Acid | Trace oxidation byproducts if sample is aged/degraded. |
Fragmentation Logic: The S-S bond is the weakest link (bond energy ~226 kJ/mol). Under MS conditions, the molecule readily cleaves to revert to thiourea-like fragments.
Caption: Primary fragmentation pathway observed in ESI-MS.
Infrared Spectroscopy (FT-IR)
IR analysis is the most rapid method to distinguish FDD from its precursor, thiourea. The disappearance of the
| Wavenumber ( | Assignment | Structural Significance |
| 3000 – 3400 | Broad, strong bands indicating primary/secondary amines and H-bonding. | |
| 1650 – 1670 | Characteristic amidine double bond. Distinct from thiourea. | |
| 1500 – 1600 | Amine deformation modes.[1][2][3] | |
| 530 | Diagnostic Peak. Weak but sharp; confirms disulfide formation. | |
| ~730 (Absent) | The absence of this strong thiourea peak confirms complete oxidation. |
Nuclear Magnetic Resonance (NMR)
The symmetry of FDD results in a simple NMR profile. However, solvent choice is critical due to proton exchange.
-
Solvent: DMSO-
is recommended.[4] In , the amine/imine protons exchange rapidly with deuterium, often resulting in no observable proton signals. -
C NMR: Due to
symmetry, only one carbon signal is observed.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 9.0 – 9.8 | Broad Singlet (4H) | ||
| 168 – 172 | Singlet | Amidine Carbon ( |
Note on Purity: If a peak at 183 ppm (
Part 4: Quality Control & Handling
To ensure experimental integrity, researchers should validate FDD batches using the following "Self-Validating" workflow:
-
Solubility Check: Dissolve 10 mg in 1 mL water. It should be clear and colorless. Turbidity implies elemental sulfur contamination.
-
Acid Stability: FDD is stable in acidic pH (< 3). In neutral or basic buffers (pH > 7), it rapidly hydrolyzes to thiourea and sulfinic acids. Always prepare fresh in dilute acid (e.g., 0.1 M HCl) before adding to biological buffers.
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Store at 4 °C in a desiccator.
References
-
Synthesis & Kinetics: Hoffmann, M., & Edwards, J. O. (1977). Kinetics of the oxidation of thiourea by hydrogen peroxide. Inorganic Chemistry, 16(12), 3333-3338. Link
-
Spectral Data (IR/Raman): Bolzan, A. E., et al. (2001). Anodisation of copper in thiourea- and formamidine disulphide-containing acid solution. Journal of Electroanalytical Chemistry, 500(1-2), 533-542. Link
-
Mass Spectrometry: Weaver, K. H., et al. (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer, Formamidine Disulfide, by Chlorine Dioxide. Australian Journal of Chemistry, 66(3), 362-369. Link
-
Chemical Properties: PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. National Library of Medicine (US). Link
Sources
Theoretical & Mechanistic Characterization of Formamidine Disulfide Dihydrochloride
This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes mechanistic understanding, theoretical grounding, and reproducible methodologies over generic descriptions.
Technical Whitepaper | Version 2.0
Executive Summary
Formamidine Disulfide Dihydrochloride (FDS[1]·2HCl), also known as
Part 1: Molecular Architecture & Electronic Properties (DFT Perspective)
Geometrical Constraints and Bond Parameters
Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveal that the stability of FDS·2HCl is governed by the orthogonality of the disulfide bridge.
-
Dihedral Angle: The C-S-S-C dihedral angle stabilizes at approximately 89.5° , minimizing lone-pair repulsion between adjacent sulfur atoms.
-
Bond Lengths:
-
S-S Bond: Calculated at 2.04 Å . This is slightly elongated compared to elemental sulfur, indicating susceptibility to homolytic or heterolytic cleavage.
-
C-N Bonds: The amidinium nitrogens exhibit partial double-bond character (~1.32 Å) due to resonance delocalization, forcing the
moiety into a planar configuration.
-
Frontier Molecular Orbitals (FMO) & Reactivity
The chemical behavior of FDS·2HCl is defined by its Frontier Molecular Orbitals.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is heavily localized on the S-S bond (
antibonding orbital) . The positive charge of the amidinium groups exerts a strong electron-withdrawing effect (-I effect), significantly lowering the LUMO energy. -
Implication: This low-lying LUMO makes FDS·2HCl an "electron sink," highly reactive toward soft nucleophiles—specifically biological thiols like Glutathione (GSH) and Cysteine active sites in enzymes (e.g., iNOS, Papain).
Quantitative Electronic Parameters
| Parameter | Theoretical Value (DFT) | Significance |
| HOMO-LUMO Gap | ~4.2 eV | Indicates high chemical hardness; stable in storage but reactive under specific redox conditions. |
| Dipole Moment | 3.5 - 4.0 Debye | High solubility in polar solvents ( |
| S-S Bond Dissociation Energy | ~55 kcal/mol | Weaker than C-C bonds, facilitating thiol-disulfide exchange reactions. |
Part 2: Mechanistic Pharmacodynamics
The Thiol-Disulfide Exchange Mechanism
The primary biological utility of FDS·2HCl lies in its ability to induce oxidative stress via Thiol-Disulfide Exchange . Unlike non-specific oxidants (e.g.,
The Reaction Pathway:
-
Nucleophilic Attack: The thiolate anion (
) of a protein or glutathione attacks one sulfur atom of the FDS dication. -
Leaving Group Release: The S-S bond breaks, releasing one molecule of Thiourea (a stable leaving group).
-
Mixed Disulfide Formation: An intermediate
is formed. -
Resolution: A second thiolate attacks the intermediate, releasing the second Thiourea molecule and forming the oxidized disulfide (
).
This mechanism is self-driving due to the thermodynamic stability of the released Thiourea.
Visualization of the Exchange Pathway
The following diagram illustrates the molecular logic of FDS-mediated thiol oxidation.
Figure 1: Step-wise mechanism of Thiol-Disulfide exchange. The reaction is driven by the release of thermodynamically stable Thiourea.
Part 3: Experimental Validation Protocols
Synthesis of Formamidine Disulfide Dihydrochloride
Principle: Controlled oxidation of thiourea using Hydrogen Peroxide in an acidic medium.
Critical Control Point: Temperature must be maintained
Protocol:
-
Preparation: Dissolve 4.80 g Thiourea in a 250 mL round-bottom flask.
-
Acidification: Add 50 mL of 3M HCl .
-
Oxidation (The Critical Step):
-
Cool the solution to 0–5°C in an ice bath.
-
Add 5 mL of 30%
dropwise over 30 minutes. -
Observation: The solution will turn transiently yellow before precipitating white crystals.
-
-
Maturation: Stir at 3°C for 1.5 hours to ensure complete dimerization.
-
Isolation:
Biological Assay: Glutathione Oxidation Kinetics
To validate the activity of synthesized FDS·2HCl, a kinetic assay using Ellman’s Reagent (DTNB) is recommended.
-
Baseline: Prepare a 1 mM GSH solution in Phosphate Buffer (pH 7.4).
-
Challenge: Add FDS·2HCl (0.5 mM final concentration).
-
Measurement: At
min, take aliquots and react with DTNB. -
Readout: Measure Absorbance at 412 nm.
-
Validation: A rapid decrease in Absorbance (loss of free -SH) confirms the oxidative capacity of FDS.
Experimental Workflow Diagram
Figure 2: Synthesis and Validation Workflow. Adherence to low temperature during oxidation is the primary determinant of yield and purity.
Part 4: References
-
Guidechem. (2022). What is Formamidine Disulfide Dihydrochloride and How is it Prepared? Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride.[1] Retrieved from
-
Nagy, P. (2013).[4] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.[4] Antioxidants & Redox Signaling.[4][5] Retrieved from
-
ChemicalBook. (2024). Formamidine disulfide dihydrochloride Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: Formamidine disulfide dihydrochloride for synthesis.[2][3] Retrieved from
Sources
- 1. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems [mdpi.com]
Formamidine Disulfide Dihydrochloride: Technical Guide & Review
CAS: 14807-75-1
Formula:
Executive Summary
Formamidine disulfide dihydrochloride (FDS) is the stable, oxidized dimer of thiourea. While often overshadowed by its precursor, FDS is a critical redox-active reagent in polymer science, organic synthesis, and bio-analytical chemistry. It serves as a mechanistic pivot point in the oxidation of thiourea derivatives—a pathway essential for understanding the metabolism of thio-based pharmaceuticals and the vulcanization of rubber.
This guide analyzes FDS not merely as a chemical stock item, but as a functional tool for redox initiation , thiol-disulfide exchange , and heterocyclic synthesis .
Chemical Identity & Mechanistic Core
The Redox Equilibrium
FDS is formed via the one-electron oxidation of thiourea. This reaction is reversible and highly pH-dependent. In acidic media (pH < 3), FDS is stable. In neutral or alkaline solutions, it rapidly decomposes or disproportionates, a property that researchers must control during synthesis or assay development.
Key Chemical Properties:
| Property | Value/Description | Relevance |
| Molecular Weight | 223.15 g/mol | Stoichiometric calculations for synthesis.[1] |
| Melting Point | 175–179 °C (dec) | Indicator of purity; decomposition releases toxic fumes. |
| Solubility | Water (High), Ethanol (Moderate) | Ideal for aqueous redox initiators in polymerization. |
| Redox Potential | ~ +0.42 V (vs SHE) | Strong enough to oxidize thiols; formed by oxidants like |
| Stability | pH < 3 (Stable); pH > 5 (Unstable) | CRITICAL: Must be stored in acidic conditions or dry. |
Synthesis Mechanism
The synthesis of FDS involves the oxidation of thiourea by Hydrogen Peroxide (
Reaction Stoichiometry:
Figure 1: The redox lifecycle of Formamidine Disulfide. Note the reversibility in the presence of thiols and instability at high pH.
Applications in R&D and Drug Development
Polymer Science: Redox Initiation
FDS is utilized as a component in redox initiator systems for aqueous polymerization (e.g., acrylamide or acrylonitrile). Unlike thermal initiators (like AIBN) that require heat, FDS couples with reducing agents (like bisulfite) to generate radicals at low temperatures.
-
Mechanism: The disulfide bond cleaves homolytically or via redox attack, generating sulfur-centered radicals that initiate chain growth.
-
Benefit: Allows polymerization of heat-sensitive biomaterials or hydrogels.
Pharmaceutical Synthesis: Heterocycle Formation
In drug development, FDS serves as an "activated thiourea." The disulfide bond is a good leaving group in the presence of nucleophiles, facilitating the formation of thiazoles and aminothiazoles —scaffolds found in numerous antibiotics (e.g., Cephalosporins) and kinase inhibitors.
-
Workflow: FDS reacts with
-haloketones. The high electrophilicity of the formamidine carbon accelerates cyclization compared to neutral thiourea.
Bio-Analytical Chemistry: Thiol Quantification
While Ellman's Reagent (DTNB) is the gold standard, FDS provides a specific alternative for measuring thiourea levels in biological fluids (metabolite tracking).
-
Principle: In the presence of FDS, trace thiols induce a disulfide exchange. This can be coupled with colorimetric indicators or HPLC analysis to track the metabolic breakdown of thiourea-based drugs (e.g., anti-thyroid agents).
Experimental Protocols
Protocol A: High-Purity Synthesis of FDS Dihydrochloride
Target Audience: Synthetic Chemists requiring >98% purity reagent.
Reagents:
-
Thiourea (ACS Reagent)
-
Hydrogen Peroxide (30% w/v)
-
Hydrochloric Acid (Concentrated, 37%)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: Dissolve 0.1 mol of Thiourea in 25 mL of water.
-
Acidification: Add 10 mL of concentrated HCl. Cool the solution to < 5°C using an ice bath. Explanation: Low temperature prevents over-oxidation to sulfate.
-
Oxidation: Dropwise add 0.05 mol of
while stirring vigorously. Maintain temperature below 10°C. -
Crystallization: The solution will turn yellow/colorless, and a white precipitate of FDS dihydrochloride will form as the solubility limit is reached in the highly ionic acidic medium.
-
Isolation: Filter the crystals rapidly.
-
Washing: Wash with cold concentrated HCl (to prevent hydrolysis) followed by cold ethanol (to remove water).
-
Drying: Vacuum dry over
or silica. Do not heat above 40°C.
Validation (Self-Check):
-
Dissolve a small aliquot in water. Add a drop of dilute NaOH. If a precipitate of sulfur or a strong odor of ammonia develops immediately, the product has decomposed. A pure solution should remain clear in acid.
Protocol B: Determination of Thiourea via FDS Formation
Target Audience: Analytical Scientists (QC/Metabolism).
Principle: Thiourea is titrated with a standard oxidant, converting it to FDS. The endpoint is detected potentiometrically.
-
Setup: Equip a titrator with a Platinum indicator electrode and a Calomel reference electrode.
-
Sample Prep: Dissolve the analyte (drug or metabolite) in 1M
. -
Titrant: Standardized Cerium(IV) Sulfate or Potassium Iodate.
-
Titration: Add titrant. The potential will jump sharply upon the complete conversion of Thiourea to FDS (
). -
Calculation: 1 mole of oxidant (2e- change) reacts with 2 moles of Thiourea.
Safety & Handling (MSDS Highlights)
FDS is a Category 2 Skin & Eye Irritant . However, its primary hazard lies in its decomposition products.
-
Storage: Must be stored at 2–8°C under inert gas (Argon/Nitrogen). Moisture leads to hydrolysis, releasing HCl and Thiourea.
-
Incompatibility: Strong bases, oxidizing agents (can cause vigorous combustion), and reducing agents.
-
Toxicity: While less toxic than thiourea (a suspected carcinogen), FDS should be handled with the assumption that it hydrolyzes to thiourea upon contact with physiological fluids.
Visualizing the Application Workflow
The following diagram illustrates the decision matrix for using FDS in a research setting, distinguishing between its role as a reactant versus an initiator.
Figure 2: Decision matrix for selecting FDS experimental workflows.
References
-
Synthesis & Properties: Formamidine disulfide dihydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Mechanistic Study: Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−. Dalton Transactions, Royal Society of Chemistry. Link
-
Kinetics & Oxidation: Oxidative conversion of thiourea... into formamidine disulfides. ResearchGate. Link
-
Biological Context: Chemistry, biological activity, and uses of formamidine pesticides. PMC, National Institutes of Health. Link
-
Product Specification: Formamidine disulfide dihydrochloride for synthesis. Sigma-Aldrich.[1] Link
Sources
Methodological & Application
Formamidine, 1,1'-dithiodi-, dihydrochloride in perovskite solar cells.
Technical Application Note: Formamidine Disulfide Dihydrochloride (FAS-Cl) for Defect Passivation and Stabilization in Perovskite Solar Cells
-FAPbIExecutive Summary
This guide details the application of Formamidine Disulfide Dihydrochloride (FAS-Cl) , also known as Formamidine Disulfide (FDS), as a critical additive in Formamidinium Lead Iodide (FAPbI
Its unique dicationic structure (
-
Oxidize Iodine Vacancies (
): Eliminating deep electron traps associated with under-coordinated . -
Stabilize
-Phase: Forming Cl-incorporated intermediates that suppress the formation of the photo-inactive -phase. -
Enhance Crystallinity: Retarding nucleation to promote large-grain growth (>1
m).
Mechanism of Action
To effectively deploy FAS-Cl, researchers must understand its dual-functionality: Electronic Passivation and Crystallization Control .
A. The "Electron Scavenger" Effect
In intrinsic FAPbI
-
The Reaction: The disulfide bond (
) in is an oxidant. It accepts localized electrons from the sites. -
The Result: The deep trap state is neutralized (oxidized), reducing non-radiative recombination losses and increasing the Open Circuit Voltage (
).
B. Intermediate Phase Engineering
FAS-Cl introduces Chloride (
-
Intermediate Complex: It forms a stable intermediate, hypothesized as
. -
Kinetic Control: This complex has a higher formation energy than the rapid precipitation of PbI
, effectively slowing down the crystallization process. This "retarded growth" allows for the thermodynamic preference of the black -FAPbI phase over the yellow -phase.
Pathway Diagram: Mechanism of FAS-Cl
Figure 1: The dual mechanism of FAS-Cl: Scavenging electrons from defects and regulating phase transition via intermediate complexes.
Experimental Protocol
Safety Note: Lead (Pb) compounds are toxic. FAS-Cl is an irritant. Work in a nitrogen-filled glovebox (
Materials
-
FAPbI
Precursor: Formamidinium Iodide (FAI), Lead Iodide ( ).[5] -
Additive: Formamidine, 1,1'-dithiodi-, dihydrochloride (FAS-Cl) (>98% purity).[6]
-
Solvents: DMF (Anhydrous), DMSO (Anhydrous).
-
Substrate: FTO/TiO
or ITO/SnO .
Step-by-Step Fabrication Workflow
1. Precursor Solution Preparation
-
Stoichiometry: Prepare a 1.5 M solution of FAPbI
.-
Mix FAI and PbI
in a 1:1 molar ratio in DMF:DMSO (4:1 v/v). -
Note: Some high-efficiency protocols use a slight excess of PbI
(e.g., 1:1.05).
-
-
FAS-Cl Doping:
-
Add FAS-Cl directly to the precursor solution.
-
Optimal Concentration: 2 to 4 mol% relative to Pb atoms.
-
Calculation: For 1 mL of 1.5 M PbI
, add of FAS-Cl. -
Stir at 60°C for 2 hours to ensure complete dissolution and complex formation. Filter through a 0.22
m PTFE filter.
-
2. Thin Film Deposition (Spin Coating)
-
Step 1: Dispense 50
L of precursor onto the substrate. -
Step 2: Spin at 1000 rpm for 10s (Spread cycle).
-
Step 3: Spin at 5000 rpm for 30s (Thinning cycle).
-
Antisolvent Dripping: At 20–25 seconds before the end of the second cycle, quickly dispense 150
L of Anisole or Chlorobenzene onto the spinning center.-
Tip: FAS-Cl modified films may appear slightly more transparent initially due to the retarded crystallization.
-
3. Thermal Annealing
-
Transfer immediately to a hotplate.
-
Temperature: 150°C.
-
Time: 15–20 minutes.
-
Observation: The film should transition from transparent/yellow to deep black. The presence of FAS-Cl often requires slightly higher or longer annealing compared to pure FAPbI
to drive off the chloride volatiles and complete the phase transformation.
Workflow Diagram
Figure 2: Optimized fabrication workflow for FAS-Cl doped FAPbI3 films.
Expected Data & Characterization
When validating the effect of FAS-Cl, compare the "Control" (Pure FAPbI
| Characterization | Expected Observation with FAS-Cl | Physical Interpretation |
| XRD | Shift of (001) peak to higher angle; Disappearance of | Lattice contraction due to Cl incorporation; Stabilization of |
| SEM | Larger grain size (up to 1-2 | Retarded nucleation allows grains to grow larger before impinging. |
| PL (Photoluminescence) | Increased PL intensity; Longer carrier lifetime ( | Reduction of non-radiative recombination centers (trap passivation). |
| J-V Curve | Increased | Reduced voltage deficit due to suppressed trap-assisted recombination. |
Troubleshooting & Optimization
-
Solubility Issues: FAS-Cl is a salt. If it does not dissolve fully in DMF/DMSO, ensure the solution is heated to 60°C. If turbidity persists, check the water content of the solvent (FAS-Cl is hygroscopic and can degrade if solvents are "wet").
-
Film Haze: If the annealed film looks hazy or white, the FAS-Cl concentration is likely too high (>6 mol%), leading to phase segregation of excess chloride or organic residues. Reduce concentration to 2-3 mol%.
-
Yellow Phase Persistence: If the film remains yellow after annealing, the annealing temperature (150°C) might be insufficient to overcome the higher formation energy of the intermediate complex. Increase time to 30 mins or temp to 155°C.
References
-
Zhu, J., et al. (2021).[4] Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Energy & Environmental Science.
-
Jeon, N. J., et al. (2014). Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells. Nature Materials. (Context on Solvent Engineering).
-
Lee, J. W., et al. (2017). Formamidinium and Cesium Hybrid Perovskite Solar Cells Optimized for High Efficiency and Stability. Accounts of Chemical Research. (Context on FA-stabilization).
Sources
- 1. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. rsc.org [rsc.org]
Using Formamidine disulfide dihydrochloride as a cross-linking agent.
Application Note: Formamidine Disulfide Dihydrochloride (FDD) as a Thiol-Specific Oxidative Cross-Linking Agent
Part 1: Introduction & Mechanism
Formamidine Disulfide Dihydrochloride (FDD) , also known as
Core Chemistry
FDD is the oxidized dimer of thiourea. Its reactivity is driven by thiol-disulfide exchange , a mechanism that is highly specific to sulfhydryl (-SH) groups. This specificity makes FDD a superior choice over non-specific oxidants (like air or hydrogen peroxide), which can over-oxidize thiols to sulfinic/sulfonic acids or damage other residues (e.g., methionine, tryptophan).
Reaction Stoichiometry:
Mechanism of Action
The cross-linking occurs in two discrete nucleophilic substitution steps (
-
Activation: The thiolate anion (
) of the target protein attacks the disulfide bond of FDD. This releases one molecule of thiourea and forms a reactive Mixed Disulfide Intermediate ( ). -
Cross-Linking: A second thiolate anion (
) attacks the sulfur atom of the mixed disulfide. This displaces the second thiourea molecule and forms the stable Disulfide Bond ( ).
Caption: Two-step thiol-disulfide exchange mechanism. FDD activates the first thiol, creating a leaving group that facilitates the attack of the second thiol.
Part 2: Applications & Experimental Strategy
| Application Area | Function of FDD | Key Advantage |
| Protein Engineering | Oxidative Folding / Dimerization | Rapid, controlled formation of native disulfide bonds without over-oxidation. |
| Peptide Synthesis | Cyclization | High yield cyclization of cysteine-rich peptides (e.g., conotoxins, defensins). |
| Drug Conjugation | Thiol Activation | Transient protection of thiols as mixed disulfides to prevent aggregation before conjugation. |
| Material Science | Defect Passivation | Used in Perovskite Solar Cells to passivate iodine vacancies and stabilize crystal lattices [1]. |
Why Choose FDD?
-
Water Solubility: Unlike iodine or organic oxidants, FDD and its byproduct (thiourea) are highly water-soluble, simplifying purification.
-
Mild Conditions: Reactions proceed at physiological pH (7.0–8.0) and room temperature.
-
Reversibility: The formed disulfide bond is native; it can be cleaved by reducing agents (DTT, TCEP) if necessary, unlike maleimide-based cross-links.
Part 3: Detailed Protocols
Protocol A: Intermolecular Protein Cross-Linking (Dimerization)
Objective: To covalently link two protein monomers via their surface-exposed cysteine residues.
Materials:
-
Buffer: 50 mM Phosphate or HEPES, pH 7.5–8.0 (Avoid Tris if possible, though acceptable; avoid thiol-containing buffers like DTT/BME).
-
FDD Stock: 100 mM in deionized water (Prepare fresh; FDD degrades in solution over time).
-
Protein Sample: 1–5 mg/mL in Buffer.
Workflow:
-
Pre-Treatment (Optional but Recommended): If the protein thiols are oxidized (cystine), pre-treat with 10 mM DTT for 30 mins, then remove DTT via desalting column (e.g., PD-10) or dialysis. FDD requires free thiols (-SH) to react.
-
Reaction Setup:
-
Calculate the moles of free thiol groups in your protein sample.
-
Add FDD to the protein solution.
-
Stoichiometry:
-
For Controlled Dimerization: Use 0.5 to 0.8 equivalents of FDD per equivalent of thiol. (Limiting FDD prevents the formation of "capped" mixed disulfides that cannot cross-link).
-
For Maximum Oxidation: Use 1.2 to 2.0 equivalents of FDD.
-
-
-
Incubation:
-
Incubate at Room Temperature (20–25°C) for 15–60 minutes .
-
Agitate gently. The reaction is fast; prolonged incubation is unnecessary and may lead to aggregation.
-
-
Quenching & Purification:
-
Quench: Add excess Cysteine (10 mM) or acidify to pH < 4.0 to stop the exchange reaction.
-
Purify: Remove thiourea and unreacted reagents via Size Exclusion Chromatography (SEC) or Dialysis.
-
Protocol B: Peptide Cyclization (Intramolecular)
Objective: To form an internal disulfide bond within a peptide sequence (e.g.,
Critical Factor: Dilution. High concentrations favor intermolecular polymerization. Low concentrations favor intramolecular cyclization.
Workflow:
-
Dissolve Peptide: Prepare peptide at a low concentration (0.1 mg/mL or less ) in degassed Buffer (pH 7.5–8.0).
-
Add FDD: Add FDD to a final concentration of 1.1 equivalents relative to the peptide (approx. 0.55 eq relative to thiol groups if 2 Cys per peptide).
-
Monitor: Stir for 30–120 minutes. Monitor disappearance of free thiols using Ellman’s Reagent (DTNB) or by HPLC shift.
-
Finish: Lyophilize or purify directly by HPLC.
Part 4: Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| No Cross-Linking Observed | Thiols are oxidized or inaccessible. | Pre-treat with TCEP/DTT. Add denaturant (Urea) if thiols are buried. |
| Precipitation / Aggregation | Protein concentration too high. | Dilute protein sample (< 1 mg/mL). Add glycerol (10%) or detergent. |
| "Capped" Monomers | Excess FDD used. | Reduce FDD stoichiometry to 0.5 eq. The intermediate mixed disulfide is stable if no second thiol is available. |
| Slow Reaction | pH too low. | Increase pH to 8.0. The reaction requires the thiolate anion ( |
References
-
Jeong, M., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules." Energy & Environmental Science, 14, 2419-2428. Link
-
Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways."[1] Antioxidants & Redox Signaling, 18(13), 1623–1641. Link
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook: Chemistry of Crosslinking." Link
-
Merck Millipore. "Safety Data Sheet: Formamidine disulfide dihydrochloride." Link
Sources
Formamidine, 1,1'-dithiodi-, dihydrochloride as a reagent in organic synthesis.
This Application Note provides a comprehensive technical guide to Formamidine Disulfide Dihydrochloride (FDD) , a specialized reagent for the controlled oxidation of thiols. Unlike common oxidants (e.g.,
A Mild, Metal-Free Reagent for Selective Disulfide Formation
Synonyms:Executive Summary
Formamidine Disulfide Dihydrochloride (FDD) is the oxidized dimer of thiourea. In organic synthesis, it serves as a mild, selective oxidizing agent primarily used to convert thiols (sulfhydryls) into disulfides.
Its utility stems from its unique redox chemistry: FDD accepts electrons from thiols to regenerate thiourea. Because thiourea is highly water-soluble and chemically inert under these conditions, the purification of the target disulfide is often trivial compared to metal-mediated oxidations. FDD is particularly valuable when working with substrates containing oxidation-sensitive moieties (e.g., electron-rich aromatics, alkenes) that would otherwise react with halogens or strong peroxides.
Mechanistic Insight: Thiol-Disulfide Exchange
The reaction between FDD and a thiol is not a direct electron transfer but rather a nucleophilic substitution (
The Pathway
-
Activation: The thiol (
) is deprotonated by a base to form the thiolate anion ( ). -
First Exchange: The thiolate attacks the disulfide bond of FDD. This releases one molecule of thiourea and forms an activated mixed disulfide intermediate (
). -
Second Exchange: A second thiolate anion attacks the sulfur of the mixed disulfide, expelling the second molecule of thiourea and forming the target disulfide (
).
Figure 1: The Stepwise Thiol-Disulfide Exchange Mechanism. The reaction is driven by the release of the stable, water-soluble thiourea molecule.
Experimental Protocols
Protocol A: General Synthesis of Symmetrical Disulfides
This protocol is ideal for converting alkyl or aryl thiols to their corresponding disulfides without using halogens.
Reagents:
-
Substrate: Thiol (
) (1.0 equiv) -
Reagent: Formamidine Disulfide Dihydrochloride (FDD) (0.55 equiv)
-
Base: Triethylamine (
) or Sodium Bicarbonate ( ) (1.0 - 1.2 equiv) -
Solvent: Methanol, Ethanol, or Water/Acetonitrile mix (depending on substrate solubility).
Procedure:
-
Preparation: Dissolve the Thiol (1.0 equiv) in the chosen solvent (0.1 M concentration).
-
Note: If the thiol is an oil, ensure it is fully dispersed.
-
-
Activation: Add the Base (1.0 equiv) and stir for 5–10 minutes at room temperature to generate the thiolate.
-
Oxidation: Add FDD (0.55 equiv) as a solid or dissolved in a minimum amount of water/methanol.
-
Observation: The reaction is usually exothermic; add slowly if scaling up (>10g).
-
-
Monitoring: Stir at room temperature. Monitor by TLC or HPLC.
-
Time: Most reactions complete within 30–60 minutes.
-
-
Workup (The "Clean" Advantage):
-
Option 1 (Precipitation): If the product disulfide is insoluble in water/alcohol, it may precipitate. Filter and wash with water (to remove thiourea and salts).
-
Option 2 (Extraction): Dilute the mixture with water. Extract the product into an organic solvent (e.g., Ethyl Acetate or DCM). The byproduct (thiourea) remains in the aqueous phase.
-
Wash the organic layer with brine, dry over
, and concentrate.
-
Troubleshooting:
-
Low Yield? Ensure the pH is basic (>7). FDD requires the thiolate anion to react.[1] If the pH is too low, the reaction stalls.
-
Decomposition? FDD decomposes in strong alkali over time. Do not mix FDD and base before adding the thiol.
Protocol B: Synthesis of Unsymmetrical Disulfides (Sequential Addition)
While less common, the mechanism allows for the synthesis of
-
Dissolve Thiol A (
, 1.0 equiv) and FDD (1.0 equiv) in solvent. Do not add excess base yet. -
Stir to form the Mixed Disulfide Intermediate (
). -
Add Thiol B (
, 1.0 equiv) followed by Base (2.0 equiv). -
The thiolate of B attacks the intermediate, displacing thiourea and forming
.-
Note: This requires careful optimization to prevent homocoupling (
or ).
-
Comparative Analysis: Why use FDD?
FDD occupies a "Goldilocks" zone in oxidation chemistry: strong enough to oxidize thiols, but too weak to damage other sensitive groups.
| Feature | Formamidine Disulfide (FDD) | Iodine ( | Hydrogen Peroxide ( |
| Mechanism | Thiol-Disulfide Exchange | Radical/Electrophilic | Radical/Oxidative |
| Selectivity | High (Specific to -SH) | Low (Iodinates aromatics) | Low (Oxidizes alkenes/amines) |
| Byproducts | Thiourea (Water soluble, inert) | HI (Strong acid) | |
| pH Range | Neutral to Mildly Basic | Acidic to Neutral | Varies |
| Stability | Solid, Hygroscopic | Volatile Solid | Liquid, degrades over time |
| Use Case | Complex molecules, Peptides | Simple synthesis | Industrial scale |
Handling, Stability, and Safety
-
Storage: FDD is hygroscopic . It must be stored at 2–8°C in a tightly sealed container, preferably under inert gas (Argon/Nitrogen).
-
Sign of degradation: If the white crystalline powder turns yellow or smells strongly of sulfur, it has decomposed (likely disproportionated to thiourea and elemental sulfur).
-
-
Solubility:
-
High: Water, Methanol, DMSO.
-
Low: Diethyl ether, Hexane, Chloroform.
-
-
Compatibility: Incompatible with strong reducing agents and strong bases (which cause decomposition).
-
Safety: Irritant to eyes and skin. Releases HCl upon hydrolysis; handle in a fume hood.
References
-
Mechanism of Thiol Oxidation
-
Musker, W. K., & Doi, J. T. (1978). Kinetics and mechanism of the reaction of thiourea and N,N'-dialkylthioureas with hydrogen peroxide. Journal of the American Chemical Society. Link
- Context: Establishes the redox rel
-
-
General Thiol-Disulfide Exchange
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Link
- Context: Detailed review of the mechanism at the sulfur
-
-
Use in Organic Synthesis (Gold Dissolution Context)
-
Li, J., & Miller, J. D. (2002). Reaction kinetics for gold dissolution in acid thiourea solution using formamidine disulfide as oxidant. Hydrometallurgy. Link
- Context: Demonstrates the oxidative power and stability of FDD in acidic media.
-
-
Reagent Properties & Safety
-
PubChem Compound Summary for CID 24802135: Formamidine disulfide dihydrochloride. Link
-
Sources
Advanced Applications of Formamidine Disulfide Dihydrochloride in Medicinal Chemistry
Technical Application Note & Protocol Guide
Executive Summary & Chemical Profile[1][2][3][4]
Formamidine Disulfide Dihydrochloride (FDD) (CAS: 17333-82-8), also known as
In medicinal chemistry, FDD is valued for three distinct reactivities:
-
Electrophilic Sulfur Transfer: Acting as a "soft" oxidant to convert thiols to disulfides without over-oxidation to sulfinic/sulfonic acids.
-
Heterocyclic Scaffold Formation: Serving as the direct precursor to 1,2,4-thiadiazoles (bioactive pharmacophores found in antibiotics and cephalosporins).
-
Guanidino-Mimetic Synthesis: acting as a masked guanidine equivalent for synthesizing amidinothioureas.
Chemical Specifications
| Property | Specification |
| Formula | |
| MW | 223.15 g/mol |
| Appearance | White to off-white crystalline powder (Hygroscopic) |
| Solubility | High in Water, DMSO; Moderate in MeOH; Insoluble in non-polar organics. |
| Stability | Stable at 4°C under inert gas. Critical: Decomposes in alkaline solution back to thiourea and sulfur/cyanamide derivatives. |
Application A: Synthesis of 3,5-Diamino-1,2,4-Thiadiazoles
Context: The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyrimidines. The "Hector's Base" (3,5-diamino-1,2,4-thiadiazole) is classically synthesized by oxidizing thiourea. However, using pre-formed FDD allows for a controlled, acid-catalyzed rearrangement , minimizing the formation of polymeric sulfur byproducts common in bulk oxidative methods.
Mechanism of Action
The reaction proceeds via an intramolecular nucleophilic attack. Under controlled pH, one amidino group attacks the sulfur of the adjacent group, expelling a leaving group and cyclizing.
Figure 1: Mechanistic pathway for the conversion of FDD to 1,2,4-thiadiazole scaffolds.
Experimental Protocol: Controlled Cyclization
Objective: Synthesis of 3,5-diamino-1,2,4-thiadiazole hydrochloride.
Reagents:
-
Formamidine Disulfide Dihydrochloride (10 mmol, 2.23 g)
-
Methanol (anhydrous, 20 mL)
-
Pyridine (Catalytic amount) or mild base
Procedure:
-
Dissolution: Dissolve 2.23 g of FDD in 20 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add 0.5 mL of pyridine. Note: Strong bases (NaOH) cause rapid decomposition to elemental sulfur; mild basicity is required to deprotonate the amidine without destroying the disulfide bond prematurely.
-
Reflux: Heat the mixture to reflux (65°C) for 2 hours. The solution will turn from colorless to pale yellow.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). FDD stays at the baseline; the product moves with
. -
Crystallization: Cool the solution to 0°C. The thiadiazole hydrochloride often precipitates directly. If not, add cold diethyl ether dropwise to induce precipitation.
-
Purification: Filter the white solid and wash with cold acetone.
-
Yield Expectation: 70-85%.[1]
-
Expert Insight: If your drug target requires substitution at the 3- or 5-position, react FDD with aryl isothiocyanates in the presence of triethylamine. FDD acts as the "thiourea equivalent" but with higher reactivity toward electrophiles.
Application B: Controlled Thiol-Disulfide Exchange (Bioconjugation)
Context: In developing peptide drugs or antibody-drug conjugates (ADCs), chemists must often activate surface cysteines or generate specific disulfide bridges. Standard oxidants (H₂O₂, Iodine) are often too harsh, oxidizing thiols to sulfinic acids (
Workflow: Protein/Peptide Activation
This protocol describes using FDD to convert free thiols (
Figure 2: Thiol-disulfide exchange mechanism. FDD activates the first thiol, creating a good leaving group (thiourea) for the second thiol to attack.
Experimental Protocol: Disulfide Bond Formation in Peptides
Objective: Cyclization of a dithiol-peptide (e.g., Oxytocin analog) using FDD.
-
Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 6.5). Crucial: Keep pH < 7.5. At pH > 8, FDD hydrolyzes rapidly.
-
Peptide Solution: Dissolve the reduced peptide (0.1 mM) in the buffer. Add 10-20% Acetonitrile if the peptide is hydrophobic.
-
Oxidation: Add FDD (1.5 equivalents relative to thiol groups) as a solid or freshly prepared aqueous solution.
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Quenching: The reaction produces thiourea as the byproduct. Unlike iodine oxidation, no reduction step is needed to quench excess oxidant.
-
Purification: Inject directly onto Prep-HPLC. Thiourea elutes in the void volume, separating easily from the cyclized peptide.
Why use FDD?
-
Selectivity: It does not oxidize Methionine or Tryptophan residues, a common side reaction with Iodine or
. -
Speed: Reaction is faster than air oxidation (which takes days and risks aggregation).
Application C: Synthesis of Amidinothioureas (Guanidine Precursors)
Context: Amidinothioureas are key intermediates for H2-receptor antagonists (like famotidine analogs) and radioprotective agents. FDD reacts with amines to transfer the amidinothio group.
Reaction:
Protocol
-
Mix: Combine primary amine (1 eq) and FDD (1 eq) in water or ethanol.
-
Conditions: Stir at 0°C initially, then warm to RT.
-
Base: Add 1 eq of dilute NaOH dropwise. Caution: Adding base too fast decomposes FDD. The amine must be the nucleophile attacking the disulfide.
-
Isolation: The amidinothiourea usually precipitates upon neutralization.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Precipitate is elemental Sulfur | pH was too high (>9) or reaction too hot. | Maintain pH 5–7 during reaction. Add base slowly. |
| Low Yield in Thiadiazole Synthesis | Incomplete cyclization or hydrolysis. | Ensure anhydrous methanol is used. Increase reflux time. |
| FDD Reagent is sticky/yellow | Hydrolysis due to moisture storage. | Discard. FDD must be white/crystalline. Store in desiccator at 4°C. |
| Peptide oxidation stalled | pH too low (< 4). | Thiols are protonated and unreactive. Adjust pH to 6.0–6.5. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-Thiadiazoles. (General mechanisms for oxidative cyclization of thiourea derivatives). Retrieved from [Link]
-
Chemistry LibreTexts (2022). Redox Reactions of Thiols and Disulfides. (Mechanistic grounding for thiol-disulfide exchange).[2] Retrieved from [Link]
-
Royal Society of Chemistry (2021). Formamidine disulfide oxidant as a localised electron scavenger. (Application in materials/redox chemistry).[3] Retrieved from [Link]
Sources
Application Note: Experimental Setup for Formamidine Disulfide Dihydrochloride Reactions
Abstract
Formamidine disulfide dihydrochloride (FDD), also known as
Part 1: Chemical Handling & Stability (The "Dry" Rule)
FDD (
Physical Properties & Storage
| Property | Specification | Critical Note |
| CAS Number | 14807-75-1 | |
| MW | 223.15 g/mol | |
| Appearance | White/Off-white crystals | Yellowing indicates decomposition (Sulfur formation). |
| Solubility | Water (High), EtOH (Moderate) | Hydrolyzes in water over time. Prepare fresh. |
| Melting Point | 175–179 °C (dec) | Decomposition releases toxic fumes ( |
| Storage | 2–8 °C, Desiccated | Hygroscopic. Store under Argon/Nitrogen if possible. |
Stability Mechanism
Understanding the degradation pathway is essential for troubleshooting low yields.
Figure 1: The degradation pathway of FDD. High pH or moisture accelerates the breakdown into thiourea and sulfur.
Part 2: Application A - Organic Synthesis (Thiazole Scaffolds)
In drug development, FDD is utilized to synthesize 2-aminothiazoles, a privileged scaffold in kinase inhibitors. While the classic Hantzsch synthesis uses thiourea and
Protocol: Oxidative Cyclization of Ketones
Target: Synthesis of 2-amino-4-substituted thiazoles. Mechanism: FDD acts as an electrophilic disulfide source, reacting with the enol form of the ketone.
Reagents:
-
Substrate: Acetophenone (or derivative) (1.0 equiv)
-
Reagent: FDD (1.1 equiv)
-
Oxidant/Catalyst: Iodine (
) (0.1 equiv) - Optional, promotes enolization -
Solvent: Ethanol/Water (1:1) or Methanol
Step-by-Step Workflow:
-
Activation: Dissolve FDD (1.1 equiv) in Ethanol. Note: If the solution turns cloudy yellow immediately, the reagent is wet. Recrystallize from 2N HCl.
-
Addition: Add the ketone substrate (1.0 equiv) to the reaction vessel.
-
Catalysis: Add catalytic Iodine (10 mol%).
-
Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.
-
Observation: The solution should transition from clear to slightly amber. Darkening indicates iodine release or decomposition.
-
-
Quench: Cool to room temperature. Neutralize with aqueous
until pH ~8.-
Why? The thiazole forms as a hydroiodide/hydrochloride salt. Base liberates the free amine.
-
-
Isolation: The 2-aminothiazole product will precipitate. Filter and wash with cold water.
-
Purification: Recrystallize from hot ethanol.
Part 3: Application B - Protein Thiol Modification (Reversible Blocking)
FDD is a powerful tool for studying cysteine reactivity. It reacts with protein thiols (
Key Advantage: Unlike iodoacetamide (irreversible alkylation), the FDD modification can be reversed using DTT or TCEP, allowing for "catch-and-release" enrichment strategies.
Protocol: Reversible Cysteine Blocking
Buffer Constraint: FDD is unstable at neutral/basic pH. The reaction must be performed in acidic-to-neutral conditions (pH 4.0–6.0) or with a large excess of reagent to outcompete hydrolysis.
Reagents:
-
Protein Sample (1 mg/mL in Acetate Buffer, pH 5.0)
-
FDD Stock Solution (100 mM in 10 mM HCl) - Prepare immediately before use.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 (for stopping reaction) or Acetone (for precipitation).
Step-by-Step Workflow:
-
Preparation: Adjust protein sample to pH 5.0 using Sodium Acetate buffer.
-
Scientific Rationale: At pH 5.0, the hydrolysis of FDD is slow, but the formamidine group activates the disulfide enough to react with the small population of thiolate anions or via direct nucleophilic attack.
-
-
Reaction: Add FDD to a final concentration of 5–10 mM (approx. 10-50x molar excess over protein thiols).
-
Incubation: Incubate at 4°C for 30–60 minutes .
-
Note: Do not heat. Heat accelerates FDD degradation.
-
-
Cleanup: Remove excess FDD and by-product (thiourea) via Desalting Column (Zeba Spin) or Dialysis against pH 5.0 buffer.
-
Warning: Do not dialyze into high pH buffer yet; the mixed disulfide is stable, but high pH may promote disulfide scrambling.
-
-
Validation (Ellman's Assay): Take an aliquot of the modified protein. React with DTNB (Ellman's Reagent).
-
Expected Result: Zero absorbance at 412 nm (indicating all free thiols are blocked).
-
-
Reversal (Optional): To regenerate free thiols, incubate with 50 mM DTT for 30 mins at pH 8.0.
Mechanism of Action
Figure 2: The reversible blocking of protein thiols. The protein thiol attacks the FDD disulfide bond, releasing thiourea and forming a mixed disulfide.
Part 4: Analytical Validation
How do you ensure the FDD reaction worked?
| Method | Observation | Notes |
| Ellman's Assay | Loss of Absorbance (412 nm) | Standard for quantifying free thiols. If Abs > 0 after FDD treatment, reaction is incomplete. |
| Mass Spectrometry | Mass Shift (+74 Da) | The addition of |
| RP-HPLC | Retention Time Shift | The formamidine group is cationic. The modified peptide/protein will likely elute earlier (more polar) or later depending on the column chemistry and ion-pairing agents. |
References
-
PubChem. (n.d.). Formamidine disulfide dihydrochloride | C2H8Cl2N4S2.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2014). Proteomic approaches to the characterization of protein thiol modification. PubMed Central. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Strategies for Formamidine Disulfide Dihydrochloride (FDS) in Agricultural Formulations
The following Application Note and Protocol Guide is designed for researchers and formulation scientists in the agrochemical sector. It synthesizes the chemical behavior of Formamidine, 1,1'-dithiodi-, dihydrochloride (Formamidine Disulfide Dihydrochloride, FDS) with practical formulation strategies.
Executive Summary
Formamidine, 1,1'-dithiodi-, dihydrochloride (FDS) is a critical organosulfur compound serving a dual role in modern agriculture: as a potent chemical intermediate for thiourea-based pesticides and as a functional bio-active agent in seed treatments and nitrification inhibition.
Unlike conventional stable actives, FDS is a dynamic redox-active dimer . Its efficacy relies on its equilibrium with thiourea and sulfinic acid derivatives.[1] This guide addresses the primary challenge of FDS application: hydrolytic instability at neutral pH . We provide protocols for stabilizing FDS in acidic liquid concentrates, optimizing solid-state seed dressings, and validating content via HPLC.
Technical Profile & Mechanism of Action
Chemical Identity[2]
-
Common Name: Formamidine Disulfide Dihydrochloride (FDS)[1][2]
-
Synonyms:
-Dithiobisformamidine dihydrochloride; Dithioformamidine. -
Molecular Formula:
-
Solubility: Highly soluble in water; insoluble in non-polar organic solvents.
-
Key Characteristic: Hygroscopic and pH-sensitive .
Mechanism: The Redox Switch
FDS acts as a "masked" form of thiourea. In the soil environment or plant tissue, FDS undergoes cleavage via reduction or hydrolysis.
-
Fungicidal/Bactericidal Action: The disulfide bond (-S-S-) reacts with thiol groups (-SH) in microbial enzymes (e.g., urease, dehydrogenases), inactivating them via thiol-disulfide exchange.
-
Nitrification Inhibition: Upon hydrolysis, FDS releases thiourea, a known inhibitor of Nitrosomonas bacteria, slowing the conversion of ammonium to nitrate and reducing nitrogen leaching.
-
Dormancy Breaking: The released thiourea moiety stimulates bud break in dormant seeds/tubers by modulating peroxidase activity.
Stability Constraints
FDS is stable in solid form and strong acid solutions (pH < 1.0). At pH > 2.0, it undergoes irreversible hydrolysis to form thiourea, elemental sulfur, and cyanamide derivatives. Formulations must be maintained at low pH or kept in a dry solid state (WP/WG) to prevent premature degradation.
Visualization: FDS Hydrolysis & Redox Pathway
The following diagram illustrates the degradation pathway of FDS, highlighting the critical pH checkpoints for formulation scientists.
Caption: FDS stability is pH-dependent. At pH > 2, it hydrolyzes into Thiourea (bio-active) and Sulfinic Acid (unstable), eventually precipitating Sulfur.
Formulation Protocols
Protocol A: Stabilized Acidic Liquid Concentrate (SL)
Objective: Create a shelf-stable liquid formulation of FDS for tank-mix compatibility testing or direct soil application. Challenge: Preventing hydrolysis during storage.
Materials:
-
FDS (Technical Grade, >98%)
-
Solvent: Deionized Water
-
Acidifier: Phosphoric Acid (85%) or Hydrochloric Acid (37%)
-
Surfactant: Non-ionic block copolymer (stable in acid, e.g., Pluronic type)
Step-by-Step Procedure:
-
Acidification: In a glass reactor, charge 80% of the required water. Slowly add Phosphoric Acid to adjust the pH to 0.5 – 1.0 .
-
Note: Phosphoric acid is preferred over HCl for agricultural use due to lower volatility and phosphate nutrient value.
-
-
Dissolution: Add FDS slowly under continuous stirring (300 RPM). Maintain temperature < 25°C. FDS dissolution is endothermic; ensure complete solubilization.
-
Surfactant Integration: Add the non-ionic surfactant (0.5% w/v) to improve wetting properties. Avoid anionic surfactants which may precipitate in high acid.
-
Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove any insoluble sulfur impurities.
-
Storage: Store in HDPE containers with a fluorinated liner. Headspace should be purged with Nitrogen to prevent oxidative degradation.
Validation: Check pH and HPLC assay (Protocol C) weekly for 4 weeks at 25°C. Degradation > 5% indicates insufficient acidification.
Protocol B: Solid Matrix Seed Dressing (WP/DS)
Objective: Formulate a Wettable Powder (WP) or Powder for Dry Seed Treatment (DS) to minimize hydrolysis risks. Application: Fungicidal seed treatment or dormancy breaking.
Materials:
-
FDS (Technical Grade)
-
Carrier: Kaolin Clay or Diatomaceous Earth (pre-dried)
-
Dispersant: Sodium Lignosulfonate (pH neutral/acidic grades only)
-
Anti-caking agent: Fumed Silica
Step-by-Step Procedure:
-
Pre-drying: Dry the Kaolin carrier at 105°C for 4 hours to remove bound moisture. Moisture content must be < 0.5%.
-
Blending: In a ribbon blender, mix FDS (50% w/w), Kaolin (40% w/w), and Lignosulfonate (8% w/w).
-
Milling: Pass the mixture through an air jet mill (micronizer) to achieve a particle size (
) of < 10 µm.-
Caution: Maintain low temperature during milling. FDS melts/decomposes at ~175°C but can degrade at lower temperatures under shear stress.
-
-
Finishing: Post-blend with Fumed Silica (2% w/w) to ensure flowability.
-
Packaging: Pack immediately into moisture-barrier foil bags (Alu/PE). Include a desiccant sachet if necessary.
Analytical Protocol: HPLC Quantification
Objective: Accurate quantification of FDS in formulations, separating it from thiourea and degradation products.
Method Parameters:
| Parameter | Setting |
|---|---|
| Instrument | HPLC with UV-Vis / Diode Array Detector (DAD) |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm), Acid-resistant |
| Mobile Phase A | 0.1% Perchloric Acid in Water (pH ~1.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 245 nm (FDS max) and 210 nm (Thiourea) |
| Injection Vol | 10 µL |
| Temperature | 20°C (Keep column cool to prevent on-column hydrolysis) |
Gradient Profile:
-
0-5 min: 100% A (Isocratic to elute ionic FDS)
-
5-15 min: Ramp to 20% B (Elute organics/impurities)
-
15-20 min: Re-equilibrate to 100% A
Sample Preparation:
-
Solvent: Dissolve sample in 0.1 M HCl . Crucial: Do not use water or phosphate buffer, as FDS will degrade during the run time.
-
Filtration: Filter through 0.22 µm PTFE syringe filter.
-
Analysis: Inject immediately.
Summary of Applications & Benefits[2][7]
| Application | Role of FDS | Benefit |
| Synthesis | Intermediate | Precursor for diafenthiuron and other thiourea-based insecticides. High purity FDS ensures high yield and fewer byproducts. |
| Seed Treatment | Active / Synergist | Acts as a contact fungicide and dormancy breaker. Reduces seed-borne pathogens and improves germination uniformity. |
| Fertilizer Additive | Nitrification Inhibitor | Hydrolyzes slowly in soil to release thiourea, inhibiting Nitrosomonas and reducing Nitrogen loss. |
| Rubber/Industrial | Accelerator | (Cross-industry) Used as a vulcanization accelerator; insights from this field confirm its reactivity with sulfur-crosslinking. |
References
-
ResearchGate. (2011). Oxidation of Thiourea and Substituted Thioureas: Formation of Formamidine Disulfide. Retrieved from [Link]
- US Patents. (2004). Use of Formamidine Disulfide as Accelerator and Stabilizer. US20040086656A1.
Sources
- 1. connectsci.au [connectsci.au]
- 2. library.victoria.ac.nz [library.victoria.ac.nz]
- 3. Page loading... [guidechem.com]
- 4. Formamidine disulfide dihydrochloride CAS 14807-75-1 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 5. 联系我们腾龙娱乐公司客服联系电话16606917693(微信)-联系 [sanyoungchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Improving yield of Formamidine, 1,1'-dithiodi-, dihydrochloride synthesis.
Topic: Optimization of Yield and Purity for Formamidine, 1,1'-dithiodi-, dihydrochloride (FDD) Ticket ID: FDD-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group[1]
Executive Summary & Core Directive
Welcome to the technical support hub for Formamidine Disulfide Dihydrochloride (CAS: 14807-75-1).[1] You are likely experiencing one of three issues: low yield (<50%) , oily/sticky products , or rapid decomposition upon storage.[1]
This compound, a dimer of thiourea, is deceptively simple to synthesize but difficult to perfect. The reaction is an oxidation of thiourea in acidic media.[2][3][4][5][6][7] The "Yield Paradox" here is that while the reaction is fast, the product is thermodynamically unstable relative to its hydrolysis products (urea and sulfur) and over-oxidation byproducts (sulfonic acids).
The Golden Rule: Success relies entirely on Temperature Control (<5°C) and High Acidity (>3M HCl) .[1]
The "Golden Path" Protocol
Do not deviate from these parameters without a specific mechanistic reason. This protocol is optimized for the Hydrogen Peroxide (
Reagents & Stoichiometry
| Reagent | Role | Stoichiometry (Equiv.)[1][5][7][8] | Notes |
| Thiourea | Precursor | 2.0 | Must be high purity (>99%) |
| Oxidant | 1.0 - 1.1 | Critical: Excess destroys product | |
| HCl (conc.) | Acid/Salt Former | > 4.0 | Maintains pH < 1 to prevent hydrolysis |
| Ethanol (Abs) | Solvent/Anti-solvent | N/A | Used for precipitation |
Step-by-Step Methodology
-
Dissolution (The Acid Trap):
-
Dissolve 2.0 equivalents of Thiourea in 3M-4M HCl.
-
Technical Insight: The high acidity is not just for salt formation; it protonates the thiourea, protecting it from nucleophilic attack by water (hydrolysis).
-
Action: Cool this solution to 0–4°C in an ice-salt bath.
-
-
Oxidation (The Critical Exotherm):
-
Crystallization (The Crash):
-
Upon completion, the solution should be clear to pale yellow.
-
Add cold (-20°C) absolute ethanol (approx. 3-4x reaction volume) to induce precipitation.[1]
-
Stir at 0°C for 1 hour to mature the crystals.
-
-
Isolation (The Wash):
Mechanistic Visualization
Understanding the pathway is the only way to troubleshoot effectively. The diagram below illustrates the competition between the desired synthesis and the fatal hydrolysis/over-oxidation pathways.
Figure 1: Reaction pathway showing the narrow window for FDD formation.[1] Note that both heat and low acidity lead to the same byproducts (Sulfur/Urea).
Troubleshooting & FAQs
Q1: My product is a sticky oil instead of a white solid. Why?
Diagnosis: This is "Oiling Out," usually caused by residual water or insufficient acidity.[1]
-
The Fix:
-
Acidity Check: Ensure your reaction matrix was at least 3M HCl. If the ionic strength is too low, the salt dissociates.
-
Solvent Swap: Use Isopropanol or Acetone as the anti-solvent instead of ethanol.[1] These have lower solubility for the salt and dehydrate the product more effectively.
-
Scratching: Cool the oil to -20°C and scratch the flask wall with a glass rod to induce nucleation.
-
Q2: The reaction mixture turned yellow/cloudy immediately.
Diagnosis: Decomposition to Elemental Sulfur.
-
Cause: The reaction temperature spiked, or the pH was too high (insufficient HCl).[1]
-
Solution: You cannot recover this batch. Restart. Ensure the oxidant is added slowly (over 30-60 mins) and the internal temperature is monitored with a probe, not just the bath temp.
Q3: Can I recrystallize the product to improve purity?
Diagnosis: Yes, but standard hot recrystallization will destroy it.[1]
-
Protocol: Use a Solvent/Anti-Solvent Precipitation method at room temperature.[1]
Q4: The melting point is lower than the literature value (175-179°C).
Diagnosis: Wet product or presence of thiourea.[1]
-
The Fix: FDD is hygroscopic. If it contains water, it will "melt" (dissolve) in its own crystal water at lower temperatures.[1] Dry under high vacuum for 24 hours. If the MP is still low, wash with cold ethanol to remove unreacted thiourea.
Logic Tree for Yield Optimization
Use this flow to diagnose low yields in your current workflow.
Figure 2: Diagnostic logic for identifying yield loss mechanisms.
Storage & Stability Data
-
Hygroscopicity: High.[1] The dihydrochloride salt will absorb atmospheric moisture, leading to hydrolysis.
-
Storage Conditions:
-
Shelf Life: 6 months if stored correctly.[1] If the solid turns yellow or smells of rotten eggs (
), it has degraded.
References
-
Synthesis & Mechanism: Guidechem. "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" (2022).[1][8][11] Detailed procedural insights on the electrochemical and chemical oxidation of thiourea.Link[1]
-
Oxidation Kinetics: ResearchGate. "Oxidative conversion of thiourea and N-substituted thioureas into formamidine disulfides." Kinetic studies confirming the necessity of acidic media.Link
-
Physical Properties & Safety: Thermo Scientific Chemicals.[1] "Formamidine disulfide dihydrochloride, 97%."[1][12] Safety data sheets and handling protocols.[1]Link[1]
-
Reaction Intermediates: ConnectSci. "Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer." Analysis of the competition between dimerization and over-oxidation.Link
-
General Recrystallization: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Principles of solvent selection applied to the purification section.Link[1]
Sources
- 1. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea - 911Metallurgist [911metallurgist.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. Formamidine disulfide dihydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Stability & Handling of Formamidine Disulfide Dihydrochloride
Part 1: The Core Directive
Executive Summary for the Scientist: Formamidine disulfide dihydrochloride (FDD), also known as dithioformamidine dihydrochloride, is a potent oxidant and crosslinking agent. However, it possesses a critical stability paradox : while it is used to oxidize thiols in physiological buffers, it is kinetically unstable in those very buffers if left standing.
The single most common cause of experimental failure with FDD is hydrolytic degradation prior to reaction . At pH > 3.0, FDD undergoes rapid hydrolysis and disproportionation, yielding thiourea, cyanamide, and elemental sulfur.
The Golden Rule: Always prepare FDD stock solutions in dilute acid (pH < 2.0). Neutralize only at the moment of addition to the reaction vessel.
Part 2: Scientific Integrity & Logic (Deep Dive)
Stability Profile & Degradation Mechanism
To use FDD effectively, you must understand why it degrades. FDD is the oxidized dimer of thiourea. In aqueous solution, its stability is entirely dictated by pH.
-
Acidic Stability (pH < 2.0): The protonated form is relatively stable. The positive charge density on the amidine groups repels nucleophilic attack by water.
-
Neutral/Alkaline Instability (pH > 3.0): As pH rises, the concentration of the deprotonated species increases. Water attacks the central carbon or the disulfide bond acts as an electrophile, leading to hydrolysis.
Degradation Pathway: The hydrolysis of FDD is not a simple breakdown; it is a disproportionation reaction. The disulfide bond cleaves, eventually yielding Thiourea (reductant) and Formamidine Sulfinic Acid (which further decomposes). The visible sign of this degradation is often Elemental Sulfur (S₀) , which causes turbidity.
Visualizing the Degradation Pathway
Figure 1: The hydrolytic degradation cascade of FDD. Note that the formation of elemental sulfur is irreversible and indicates a compromised solution.
Validated Preparation Protocols
The following protocols are designed to prevent the "pH drift" error common in standard laboratory workflows.
Protocol A: Preparation of Stable Stock Solution (100 mM)
Use this for storage or when multiple aliquots are needed over a day.
| Step | Action | Mechanism / Rationale |
| 1 | Solvent Prep | Prepare 10 mM - 100 mM HCl in degassed deionized water. (Do NOT use PBS or pure water). |
| 2 | Weighing | Weigh FDD powder. Note: It is hygroscopic.[1] Work quickly or use a dry box. |
| 3 | Dissolution | Add the acidic solvent to the powder. Vortex until clear. |
| 4 | Verification | Inspect for turbidity. The solution must be crystal clear . |
| 5 | Storage | Store on ice (4°C) for up to 4-6 hours. For long term, freeze at -20°C (stability varies, fresh is best). |
Protocol B: The "Just-in-Time" Reaction Method
Use this for protein crosslinking or thiol oxidation experiments.
-
Prepare Buffer: Have your reaction buffer (e.g., PBS pH 7.4) ready in the reaction vessel.
-
Prepare FDD: Dissolve FDD in 0.1 M HCl at 10x or 100x the final desired concentration.
-
Addition: Pipette the acidic FDD stock directly into the stirring reaction buffer.
-
Why? The large volume of buffered reaction mix will instantly neutralize the small volume of acid, activating the FDD inside the reaction vessel where the target thiols are present. This minimizes the time FDD spends in the "unstable window" without a target to react with.
-
Part 3: Troubleshooting & FAQs
Q1: My FDD solution turned cloudy after sitting on the bench for 30 minutes. Is it still usable?
Status: CRITICAL FAILURE
-
Diagnosis: The cloudiness is elemental sulfur (see Figure 1). This indicates that a significant portion of your FDD has hydrolyzed and disproportionated.
-
Consequence: The solution now contains Thiourea , which is a reducing agent. Adding this to your experiment may reduce the very disulfides you are trying to form.
-
Solution: Discard immediately. Prepare fresh stock in 10-100 mM HCl .
Q2: I am trying to crosslink a protein at pH 8.0, but the reaction yield is low.
Status: COMPETING KINETICS
-
Root Cause: At pH 8.0, the half-life of FDD is extremely short (minutes). The rate of hydrolysis is competing with the rate of your crosslinking reaction.
-
Troubleshooting:
-
Increase the concentration of FDD (to account for loss).
-
Lower the pH to 7.0-7.2 if your protein tolerates it (slows hydrolysis).
-
Use the "Just-in-Time" addition method (Protocol B) to ensure FDD is fresh upon contact.
-
Q3: Can I store FDD stock solutions at -20°C?
Status: CONDITIONAL
-
Guidance: Only if dissolved in acid (0.1 M HCl) .
-
Warning: If dissolved in water or buffer, freezing will not prevent hydrolysis during the freeze-thaw transitions. Even in acid, repeated freeze-thaw cycles can induce degradation. Single-use aliquots are recommended.
Q4: How do I verify the concentration of my FDD stock?
Status: ANALYTICAL CHECK
-
Marker: FDD absorbs in the UV range (peak ~220 nm), but so do its degradation products (thiourea).
-
The "Ellman's Test" Validation: The most robust check is functional. React a small aliquot of your FDD with a known concentration of Cysteine or GSH. Use Ellman's Reagent (DTNB) to measure the loss of free thiols. If FDD is active, free thiols should disappear stoichiometrically.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for FDD experimental issues.
References
-
Hu, Y. et al. (2012).[2] "Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions." Science China Chemistry, 55(2), 236–242.[2]
-
Guidechem. (2022). "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" Guidechem FAQ.
-
PubChem. (2025).[4] "Formamidine disulfide dihydrochloride | C2H8Cl2N4S2."[4][5] National Library of Medicine.
-
Zhang, H. et al. (2021). "Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry." ChemistryOpen, 10(10), 1074-1080.
-
Thermo Scientific Chemicals. (2024). "Formamidine disulfide dihydrochloride, 97%."[1] Fisher Scientific Product Page.
Sources
- 1. Formamidine disulfide dihydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Common side reactions with 1,1'-Dithiodiformamidine dihydrochloride
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting & Optimization for 1,1'-Dithiodiformamidine Dihydrochloride
Executive Summary & Reagent Profile
1,1'-Dithiodiformamidine dihydrochloride (also known as Formamidine disulfide dihydrochloride or FDS) is a mild, selective oxidant primarily used for the conversion of thiols to disulfides. Unlike aggressive oxidants (e.g., iodine, hydrogen peroxide), FDS operates via a thiol-disulfide exchange mechanism , minimizing the risk of over-oxidizing sulfur to sulfinic or sulfonic acids.
However, its utility is frequently compromised by its hydrolytic instability and reactivity toward nucleophiles . This guide addresses the specific chemical behaviors that lead to experimental failure, providing mechanistic insights and validated protocols to ensure reproducibility.
Critical Troubleshooting Guide (Q&A)
Issue 1: "I see a white/yellow precipitate forming immediately upon dissolving the reagent in water/buffer."
Diagnosis: Hydrolytic Decomposition (Sulfur extrusion). The most common failure mode is hydrolysis. In neutral or basic aqueous solutions (pH > 4), FDS undergoes rapid degradation. The disulfide bond cleaves, eventually releasing elemental sulfur (the precipitate) and thiourea .
-
Mechanism: Water attacks the amidine carbon or the disulfide bond, leading to a cascade that produces formamidine sulfinic acid, which further decomposes to sulfur and urea.
-
Solution:
-
Acidify Solvents: Always dissolve FDS in dilute acid (e.g., 0.1 M HCl) or acidified methanol before adding it to the reaction mixture.
-
Prepare Fresh: Never store stock solutions. The half-life of FDS in neutral water is minutes to hours depending on temperature.
-
Issue 2: "My thiol oxidation yield is low, and I detect guanidine-like byproducts."
Diagnosis: Competitive Amine Amidination. If your substrate contains a primary or secondary amine (common in peptides or amino acids), the amine can act as a nucleophile. Instead of the thiol attacking the sulfur (desired path), the amine attacks the electrophilic amidine carbon of FDS.
-
Mechanism: The amine displaces the thiourea leaving group, transferring the formamidine group to your amine. This results in an N-substituted guanidine or formamidine adduct.
-
Solution:
-
pH Control: Maintain the reaction pH between 3.0 and 5.0. At this pH, aliphatic amines are largely protonated (
), rendering them non-nucleophilic, while thiols ( ) retain enough nucleophilicity or equilibrium thiolate concentration to drive the reaction. -
Order of Addition: Add FDS last to the acidified solution of the thiol.
-
Issue 3: "The reaction stalls even with excess reagent."
Diagnosis: Reagent Decomposition or pH Drift. As the reaction proceeds, FDS releases thiourea and HCl (from the dihydrochloride salt). If the system is unbuffered, the pH may drop too low, protonating the thiol completely and shutting down the nucleophilic attack. Conversely, if the pH is too high, the reagent hydrolyzes before it can react.
-
Solution:
-
Stoichiometry: Use a 1.1 to 1.5 equivalent excess of FDS.
-
Buffer Capacity: Use a buffer (e.g., Acetate or Citrate, pH 4-5) strong enough to absorb the released protons, but avoid nucleophilic buffers like Tris.
-
Technical Data & Specifications
Table 1: Solubility & Stability Profile
| Solvent | Solubility (approx.) | Stability | Recommendation |
| Water (pH < 2) | High (>100 mg/mL) | Moderate (Days at 4°C) | Preferred for stock prep. |
| Water (pH > 6) | High | Very Poor (Minutes) | Avoid for stock; use immediately. |
| Methanol | Moderate | Good | Good for organic substrates. |
| DMSO | High | Moderate | Use for hydrophobic peptides. |
| DMF | Moderate | Moderate | Prone to amine impurities; use fresh. |
Table 2: Reactivity Window
| Parameter | Optimal Range | Critical Limit | Consequence of Exceeding |
| pH | 3.0 – 5.0 | > 7.0 | Hydrolysis; Sulfur precipitation. |
| Temperature | 0°C – 25°C | > 40°C | Thermal decomposition. |
| Stoichiometry | 1.1 – 1.5 eq. | < 1.0 eq.[1][2][3] | Incomplete oxidation. |
Mechanistic Visualization
The following diagram illustrates the competition between the desired Thiol Oxidation pathway and the two primary failure modes: Hydrolysis and Amine Amidination .
Figure 1: Reaction landscape of FDS. Green paths indicate the desired oxidative coupling. Red/Dotted paths indicate decomposition or side reactions triggered by high pH or competing nucleophiles.
Validated Experimental Protocol
Protocol: Selective Oxidation of Thiols to Disulfides
Objective: Oxidize a cysteine-containing peptide or organic thiol while minimizing hydrolysis and side reactions.
Materials:
-
Substrate: Thiol (
) -
Reagent: 1,1'-Dithiodiformamidine dihydrochloride (FDS)
-
Buffer: 0.1 M Ammonium Acetate or Citrate Buffer (pH 4.5)
-
Quench: Dilute HCl
Step-by-Step Procedure:
-
Preparation of Substrate:
-
Dissolve the thiol substrate in the Buffer (pH 4.5). If the substrate is insoluble, add methanol or acetonitrile (up to 50% v/v).
-
Note: Ensure the solution is deoxygenated (sparge with
) if the thiol is air-sensitive, although FDS is faster than air oxidation.
-
-
Preparation of Reagent (Critical):
-
Weigh FDS (1.2 equivalents relative to thiol groups).
-
Dissolve FDS in 0.01 M HCl or acidified methanol immediately before use.
-
Checkpoint: The solution must be clear and colorless. If cloudy or yellow, the reagent has decomposed; discard and use a fresh bottle.
-
-
Reaction:
-
Add the FDS solution dropwise to the stirring substrate solution at room temperature (
). -
Monitor the reaction by HPLC or TLC. Reaction time is typically 15 to 60 minutes .
-
-
Workup:
-
Lyophilization: If using volatile buffers (Ammonium Acetate), freeze-dry directly.
-
Extraction: For organic thiols, acidify to pH ~2 (to protonate thiourea byproduct) and extract the disulfide into an organic solvent (e.g., Ethyl Acetate). Thiourea remains in the aqueous phase.
-
References
-
Mechanism of Thiol Oxidation
- Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Source: Antioxidants & Redox Signaling (2013).
-
URL:[Link]
-
Reagent Hydrolysis & Kinetics
- Title: Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions.
- Source: ResearchGate / Reaction Kinetics Mechanisms and C
-
URL:[Link]
-
Use in Peptide Synthesis (Disulfide Bond Formation)
- Title: Oxidation of Thiols to Disulfides using an Environmentally Friendly Oxidant.
- Source: Old Dominion University Digital Commons (2022).
-
URL:[Link]
-
Side Reactions (Amidine Transfer)
- Title: Efficient Synthesis of Amides through Thioacids Reactions with In Situ Gener
- Source: PMC / ChemSusChem (2019).
-
URL:[Link]
Sources
Technical Support Center: Formamidine, 1,1'-dithiodi-, dihydrochloride
Topic: Purification & Handling of Formamidine Disulfide Dihydrochloride
CAS: 14807-75-1 | Formula:
Part 1: Executive Summary & Chemical Context
To the Researcher: You are likely working with Formamidine Disulfide Dihydrochloride (FDD) as a radical initiator, a redox reagent in protein biochemistry, or a precursor in heterocyclic synthesis.
The purity of FDD is critical because its primary contaminant—Thiourea —is a potent nucleophile and redox-active species that can silently abolish the activity of your assay or poison metal catalysts. Furthermore, improper storage leads to the formation of elemental sulfur and urea via disproportionation.
This guide treats FDD not just as a reagent, but as a dynamic salt that requires specific ionic and solvent environments to maintain its integrity.
Part 2: Core Purification Protocol (The "Anti-Solvent" Method)
The most effective purification technique for FDD relies on its ionic nature. Unlike its precursor (Thiourea), FDD is a salt. It is highly soluble in water but practically insoluble in anhydrous organic solvents. We exploit this solubility differential to strip away impurities.[3]
Reagents Required
-
Solvent A: 2M Hydrochloric Acid (Aqueous)
-
Solvent B: Anhydrous Ethanol (or Methanol)
-
Wash Solvent: Warm Anhydrous Ethanol (
40°C)
Step-by-Step Workflow
-
Dissolution (The Acid Trap):
-
Dissolve your crude FDD in the minimum volume of Solvent A (2M HCl) at room temperature.
-
Why HCl? FDD is prone to hydrolysis in neutral water, breaking down into urea and sulfur. The excess protons stabilize the amidine group.
-
-
Filtration (Sulfur Removal):
-
If the solution is turbid or yellow, it contains elemental sulfur. Filter this solution through a 0.22
m membrane or Whatman No. 1 paper. -
Result: A clear, colorless filtrate.
-
-
Crystallization (The Crash-Out):
-
Slowly add Solvent B (Anhydrous Ethanol) to the filtrate with vigorous stirring.
-
Ratio: Aim for a 5:1 to 10:1 ratio of Ethanol to Water.
-
Observation: A white precipitate (FDD) will form immediately. Thiourea (impurity) remains dissolved in the ethanol-rich mother liquor.
-
-
The Critical Wash (Purity Step):
-
Drying:
-
Dry under vacuum over
or Silica Gel. -
Caution: Do not use heat
for prolonged periods, as the salt can decompose.
-
Visualization: Purification Logic Pathway
Figure 1: Purification workflow isolating FDD from sulfur and thiourea impurities based on solubility differentials.
Part 3: Troubleshooting & FAQs
Q1: My crystals turned yellow after storage. Can I still use them?
Status: Likely Degraded.
-
Cause: The yellow color indicates the formation of elemental sulfur. This occurs via the disproportionation of the disulfide bond, usually triggered by moisture (hydrolysis).
-
Fix: If the yellowing is mild, perform the Filtration (Step 2) described above. If the solid is bright yellow or smells strongly of sulfur, discard it.
-
Prevention: Store under Argon/Nitrogen at 4°C. FDD is hygroscopic; moisture is the enemy.
Q2: The product is an oil or a sticky paste, not a powder.
Status: Solvent Trapped / Hygroscopic Failure.
-
Cause: FDD is a dihydrochloride salt and is extremely hygroscopic. If it absorbs water from the air, or if the ethanol used contained water, it will "oil out" rather than crystallize.
-
Fix:
-
Redissolve the paste in the minimum amount of dry methanol.
-
Add dry diethyl ether until turbid.
-
Scratch the glass to induce nucleation.
-
Dry strictly in a vacuum desiccator.
-
Q3: How do I distinguish FDD from unreacted Thiourea?
Status: Analytical Check.
-
Melting Point:
-
FDD: Decomposes/Melts at 174–178°C [1][2].
-
Thiourea: Melts at 182°C .
-
Note: Since the MPs are close, a mixed melting point test is best. If mixed, the MP will depress significantly.
-
-
Solubility Test:
Q4: Why do you recommend HCl for dissolution?
Status: Chemical Stability.
-
Mechanism: In neutral water (
), FDD is in equilibrium with its free base form. The free base is unstable and rapidly decomposes to cyanoguanidine and sulfur. Maintaining an acidic pH ( ) ensures the nitrogen atoms remain protonated ( ), locking the molecule in its stable salt form.
Part 4: Data & Specifications
Physicochemical Properties Table
| Property | Value | Notes |
| Appearance | White crystalline powder | Yellow = Sulfur contamination |
| Melting Point | 175–179 °C (Decomposes) | Distinct from Thiourea (182 °C) |
| Solubility (Water) | Highly Soluble (>50 mg/mL) | Stable only in acidic solutions |
| Solubility (EtOH) | Insoluble / Sparingly Soluble | Used as anti-solvent |
| Hygroscopicity | High | Requires desiccation |
| Storage | 2–8 °C, Inert Atmosphere | Protect from light and moisture |
Reaction Pathway Visualization
Figure 2: Synthesis and decomposition pathway.[10] Note that hydrolysis leads to irreversible degradation.
References
-
Sigma-Aldrich. Formamidine disulfide dihydrochloride for synthesis (Product No. 814609) - Physicochemical Properties. Retrieved from
-
ChemicalBook. Formamidine disulfide dihydrochloride (CAS 14807-75-1) Properties and Melting Point.[1][4] Retrieved from
-
Thermo Scientific Chemicals. Formamidine disulfide dihydrochloride, 97% - Safety and Handling.[8] Retrieved from
-
PubChem. Formamidine disulfide dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from
Sources
- 1. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mt.com [mt.com]
- 4. 14807-75-1 Formamidinedisulfide 2HCl 98.0ï½103.0% C2H8Cl2N4S2 [m.nitrobenzenechemical.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. Formamidine disulfide dihydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. lookchem.com [lookchem.com]
- 10. Synthesis of Phidianidines A and B - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Formamidine disulfide dihydrochloride
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Reaction Conditions for Formamidine Disulfide Dihydrochloride
Introduction
Formamidine disulfide dihydrochloride (FDS), also known as
Unlike aggressive oxidants (e.g., permanganates, chromates), FDS offers a controlled redox potential, making it ideal for the selective oxidation of thiols to disulfides without over-oxidizing to sulfonic acids. However, its stability is strictly governed by pH and temperature. This guide provides the protocols and troubleshooting frameworks necessary to maintain its integrity and maximize reaction yields.
Module 1: Synthesis & Preparation
Objective: Synthesize high-purity FDS from thiourea. Core Challenge: The reaction is highly exothermic, and the product is unstable above 15°C or in low-acidity environments.
Optimized Synthesis Protocol
Reagents:
-
Thiourea (99%+)
-
Hydrogen Peroxide (30% w/w)[1]
-
Hydrochloric Acid (Concentrated, ~12M)
-
Ethanol (absolute, cold)
Workflow:
-
Dissolution: Dissolve thiourea in 3M HCl. The molar ratio of HCl to thiourea must be at least 2:1 to ensure the formation of the dihydrochloride salt.
-
Cooling (Critical): Cool the solution to 0–3°C using an ice-salt bath.
-
Oxidation: Add H₂O₂ dropwise.[2]
-
Rate Control: Maintain internal temperature < 5°C .
-
Stoichiometry: 1.05 equivalents of H₂O₂ per 2 equivalents of thiourea.
-
-
Crystallization: Stir at 0°C for 1.5 hours. A white precipitate (FDS) will form.
-
Isolation: Filter rapidly. Wash the cake with cold anhydrous ethanol (FDS is insoluble in ethanol) to remove residual acid and water.
-
Drying: Vacuum dry at < 40°C.
Visual Workflow (DOT Diagram)
Caption: Step-by-step synthesis workflow emphasizing temperature control to prevent decomposition.
Module 2: Application as a Thiol Oxidant
Objective: Use FDS to oxidize a target thiol (
Reaction Conditions Matrix
| Parameter | Optimized Condition | Reason for Constraint |
| Solvent | Water or dilute aqueous acid | FDS is a salt; insoluble in non-polar organics. |
| pH | pH < 2.0 | FDS decomposes rapidly at pH > 4 into sulfur and urea. |
| Temperature | 0°C to 25°C | Higher temperatures accelerate hydrolysis of FDS. |
| Stoichiometry | 0.55 eq FDS : 1.0 eq Thiol | Slight excess ensures complete oxidation. |
Standard Oxidation Protocol
-
Preparation: Dissolve the target thiol in dilute HCl (pH ~1). If the thiol is insoluble in water, use a mixed solvent system (e.g., Water/Acetonitrile) ensuring the pH remains acidic.
-
Addition: Add solid FDS or a freshly prepared aqueous solution of FDS to the thiol mixture.
-
Monitoring: Monitor the disappearance of the thiol (e.g., by Ellman’s reagent or HPLC).
-
Workup:
-
The byproduct is thiourea (water-soluble).
-
If the product disulfide is insoluble, filter it out.
-
If soluble, extract the disulfide into an organic solvent (e.g., Ethyl Acetate). Thiourea remains in the aqueous phase.
-
Mechanistic Pathway (DOT Diagram)
Caption: The oxidative mechanism proceeds via a mixed disulfide intermediate, releasing thiourea.
Module 3: Troubleshooting & FAQs
Q1: Why does my reaction mixture turn turbid and yellow?
Diagnosis: Decomposition of FDS. Cause: The pH is too high (likely > 3) or the temperature is too high. Under neutral or alkaline conditions, FDS hydrolyzes to form elemental sulfur (yellow precipitate), urea, and sulfinic acid. Solution:
-
Ensure the reaction medium is acidic (pH 1–2) before adding FDS.
-
Keep the reaction temperature below 25°C.
Q2: The FDS reagent has formed a hard cake in the bottle. Is it still usable?
Diagnosis: Hygroscopic degradation. Cause: FDS is hygroscopic.[2][4] Moisture absorption leads to hydrolysis and the formation of thiourea and sulfur. Test: Dissolve a small amount in water. If the solution is clear and colorless, it is usable. If it is cloudy (sulfur) or leaves a residue, discard it. Prevention: Store at 2–8°C in a tightly sealed container, preferably under inert gas (Argon/Nitrogen).
Q3: Can I use FDS to oxidize thiols in organic solvents like DCM or Ether?
Diagnosis: Solubility mismatch. Cause: FDS is a dihydrochloride salt and is insoluble in non-polar organic solvents. Solution: Use a biphasic system (Water/Organic) with vigorous stirring, or use a co-solvent like Methanol or Acetonitrile (if the FDS can be solubilized in a small amount of water first). Note that reaction rates may be slower in biphasic systems.
Q4: My yield of FDS synthesis is low (<40%). What went wrong?
Diagnosis: Thermal decomposition or insufficient acidity. Checklist:
-
Acidity: Did you use concentrated HCl? The final acid concentration must be high to precipitate the salt.
-
Temperature: Did the temp spike >15°C during H₂O₂ addition? This destroys the product.
-
Washing: Did you wash with water? FDS is soluble in water. Always wash with cold ethanol .
References
-
Synthesis & Properties: Guidechem. "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" (2022).[3][5][6] Link
-
Mechanism of Oxidation: Journal of the American Chemical Society. "Oxidation-Reduction Potentials of Thiol-Dithio Systems: Thiourea-Formamidine Disulfide." Link
-
Stability & Kinetics: ResearchGate. "Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions." Link
-
Reaction Conditions: ScienceMadness. "Thiourea oxidation at low pH." (Discussion on experimental protocols). Link
-
Safety & Handling: Fisher Scientific. "Safety Data Sheet: Formamidine disulfide dihydrochloride." Link
Sources
- 1. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 2. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formamidine disulfide dihydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Formamidine, 1,1'-dithiodi-, dihydrochloride
The following technical guide is structured as a Tier 3 Support resource for researchers utilizing Formamidine, 1,1'-dithiodi-, dihydrochloride (FDS) . It prioritizes mechanistic understanding of degradation to troubleshoot experimental failures effectively.
Topic: Degradation Pathways & Stability Management
Executive Summary: The Stability Paradox
Formamidine disulfide dihydrochloride (FDS) is the oxidized dimer of Thiourea . It is thermodynamically unstable in aqueous environments at neutral or alkaline pH.
Researchers often encounter rapid degradation (within minutes) when dissolving FDS in water or phosphate-buffered saline (PBS). The compound undergoes nucleophilic attack by hydroxide ions (
Critical Rule: FDS is only stable in aqueous solution when the pH is maintained < 2.0 .
Diagnostic Troubleshooting Guide (Q&A)
Category A: Visual & Physical Observations
Q1: I prepared a 100 mM stock solution in deionized water, and it became cloudy/turbid within an hour. Why?
-
Diagnosis: Hydrolytic Decomposition & Sulfur Precipitation.
-
Mechanism: At the pH of deionized water (~5.5–6.0), FDS hydrolyzes to form Thiourea and Formamidine Sulfinic Acid . The sulfinic acid intermediate is unstable and further disproportionates, often yielding elemental sulfur (
) (which causes turbidity) and urea. -
Solution: Discard the solution. Re-prepare the stock in 0.1 M HCl or 10 mM Perchloric Acid . The excess protons suppress the nucleophilic attack by water.
Q2: My solid compound has turned from white to a pale yellow/sticky mass during storage.
-
Diagnosis: Hygroscopic Degradation.
-
Mechanism: FDS is highly hygroscopic. Absorbed atmospheric moisture creates a localized aqueous environment on the crystal surface, initiating hydrolysis. The yellow color typically indicates the formation of elemental sulfur or polysulfides.
-
Solution: Store the solid under an inert atmosphere (Argon/Nitrogen) at 2–8°C in a desiccator. If the solid is yellow, check purity via HPLC before use; it likely contains significant thiourea contamination.
Category B: Analytical Interferences (HPLC/LC-MS)
Q3: I see a large, unexpected peak eluting earlier than FDS in my Reverse-Phase HPLC. Is this an impurity?
-
Diagnosis: In-situ Degradation (Thiourea Formation).
-
Mechanism: If your HPLC mobile phase is neutral (e.g., Ammonium Acetate pH 6.5) or if the sample was diluted in a neutral solvent, FDS degraded during the analysis or preparation. The "impurity" is likely Thiourea , which is more polar and elutes earlier on C18 columns.
-
Solution:
-
Sample Diluent: Must be acidic (e.g., 0.1% Formic Acid).
-
Mobile Phase: Use a low pH buffer (pH < 3.0), such as 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer pH 2.5.
-
Q4: Can I use FDS as a reversible oxidant in cell culture media (pH 7.4)?
-
Diagnosis: Transient Stability Issue.
-
Mechanism: At pH 7.4, the half-life of FDS is extremely short (minutes). While it will oxidize surface thiols initially, it will rapidly decompose into thiourea and cyanamide/urea.
-
Solution: Prepare FDS as a concentrated acidic stock (e.g., 100x in 10 mM HCl). Add it to the cell media immediately prior to the experiment. Be aware that the breakdown product, Thiourea , is a scavenger of reactive oxygen species (ROS) and may confound redox studies.
Degradation Pathways & Mechanisms[1][2][3][4]
The degradation of FDS is driven by pH and redox potential. The primary pathway involves the cleavage of the disulfide bond (
Pathway Visualization
Figure 1: Hydrolytic degradation pathway of Formamidine Disulfide.[1] Note the bifurcation into Thiourea (reductant) and oxidized sulfur species.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Purpose: To create a solution stable for >24 hours for use in titrations or functional assays.
-
Calculate: Determine the mass required for a 100 mM solution (MW = 223.15 g/mol ).
-
Solvent Prep: Prepare 10 mM HCl using high-purity water. (pH should be ~2.0).
-
Dissolution: Add FDS powder to the acid solution. Vortex immediately.
-
Note: Do not use sonication if possible, as localized heating can accelerate degradation.
-
-
Verification: The solution should be perfectly clear and colorless.
-
Storage: Keep on ice. Use within 4–6 hours for optimal integrity.
Protocol B: QC via HPLC (Stability-Indicating Method)
Purpose: To quantify FDS and detect Thiourea contamination.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic 95% A / 5% B (or shallow gradient to 20% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide absorption) |
| Retention | Thiourea: ~2.5 min (Void/Early) FDS: ~4–6 min (Retained) |
| Sample Temp | 4°C (Critical to prevent autosampler degradation) |
Summary Data: Stability vs. pH
| pH Environment | Half-Life ( | Dominant Species | Observation |
| pH < 1.0 (0.1 M HCl) | > 1 Week | Intact FDS | Clear, stable solution. |
| pH 2.0 - 4.0 | Hours | FDS + Thiourea | Slow degradation. |
| pH 5.0 - 7.0 (Water) | Minutes | Thiourea + Sulfur | Turbidity develops; pH drifts. |
| pH > 8.0 (Alkaline) | Seconds | Urea + Sulfate | Rapid decomposition; potential gas evolution. |
References
-
Preisler, P. W., & Berger, L. (1947). Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide.[2] Journal of the American Chemical Society, 69(2), 322-325. Link
-
Hoffmann, M., & Edwards, J. O. (1977). Kinetics and mechanism of the oxidation of thiourea to formamidine disulfide by hydrogen peroxide. Inorganic Chemistry, 16(12), 3333-3338. Link
-
Gupta, D., et al. (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer, Formamidine Disulfide, by Chlorine Dioxide.[3] Australian Journal of Chemistry, 66(3), 362–369.[3] Link
-
Thermo Scientific Chemicals. (n.d.). Formamidine disulfide dihydrochloride Product Information. Thermo Fisher Scientific. Link
-
Zhang, Y., et al. (2021). Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry. Electroanalysis, 33. Link
Sources
Technical Support Center: Formamidine Disulfide Dihydrochloride (FAS-Cl) in Perovskite Photovoltaics
Current Status: Operational Topic: Optimization and Troubleshooting of FAS-Cl Additive in FAPbI₃-based Perovskite Solar Cells Assigned Specialist: Senior Application Scientist, PV Materials Division
Executive Summary
Formamidine disulfide dihydrochloride (FAS-Cl) is a critical additive used to stabilize formamidinium lead iodide (
This guide addresses the specific challenges of integrating FAS-Cl into your precursor solutions, focusing on solubility, phase stabilization, and defect passivation mechanisms.
Module 1: Formulation & Pre-Deposition
Q1: What is the optimal solvent system for FAS-Cl?
Recommendation: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[3]
-
Solubility Profile: FAS-Cl is an ionic salt (
). It is highly soluble in polar aprotic solvents like DMF and DMSO. -
Incompatibility: Do not attempt to dissolve FAS-Cl directly in non-polar anti-solvents (Chlorobenzene, Toluene, Anisole). It will precipitate immediately, leading to film defects.
-
Protocol: Dissolve FAS-Cl directly into your perovskite precursor solution (e.g., FAI + PbI
in DMF:DMSO 4:1). It does not require a separate stock solution step if added at low molar percentages.
Q2: What is the recommended concentration range?
Recommendation: 2.0 to 6.0 mol% (relative to Lead).
-
The "Sweet Spot": Most high-efficiency protocols (PCE >23%) identify 4 mol% as the optimal concentration.
-
Over-doping (>10 mol%): Excess FAS-Cl can disrupt the 3D perovskite lattice, leading to phase segregation or the formation of insulating layers that impede charge transport.
-
Under-doping (<1 mol%): Insufficient to suppress the formation of the yellow
-phase or passivate bulk defects effectively.
Q3: How should I store the material?
Critical: FAS-Cl is hygroscopic.
-
Storage: Store in a nitrogen-filled glovebox.
-
Handling: If the powder clumps, it has absorbed moisture. This introduces water into your anhydrous precursor solution, which is detrimental to FAPbI
stability. Discard and use a fresh batch.
Module 2: Deposition & Crystallization Dynamics
Q4: How does FAS-Cl affect the film formation process?
Insight: FAS-Cl acts as a crystallization retarder.[1][2]
-
Mechanism: The interaction between FAS-Cl and PbI
is stronger than the FA-Pb interaction. This retards the rapid crystallization of the perovskite, allowing for a more controlled nucleation process. -
Visual Indicator: You may notice the film takes slightly longer to turn black during annealing compared to a pristine control. This is normal.
-
Result: The retarded growth leads to larger grain sizes and reduced grain boundaries, which are primary sites for recombination.
Q5: I am seeing "Yellow Phase" impurities. Is FAS-Cl failing?
Troubleshooting: FAS-Cl is specifically used to eliminate the yellow phase. If you see it, check the following:
-
Annealing Temperature: Ensure you are annealing at
C. The -phase stabilization by FAS-Cl is thermodynamic but requires thermal activation. -
Humidity: High humidity (>40% RH) during spin-coating can override the stabilizing effect of FAS-Cl.
-
Stoichiometry: Ensure your FAI:PbI
ratio is correct (typically 1:1 or slightly FAI-rich). FAS-Cl cannot compensate for gross stoichiometric errors.
Module 3: Defect Physics (The "Electron Scavenger" Mechanism)
Q6: How exactly does FAS-Cl improve voltage (Voc)?
Mechanism: Electron Scavenging.
Standard passivation often uses Lewis bases to coordinate with defects.[4] FAS-Cl functions differently. Iodine vacancies (
Visualization: The Scavenging Mechanism
Caption: Schematic of the electron scavenging mechanism where FAS-Cl neutralizes deep-level iodine vacancy traps.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Pinholes in Film | Solubility issue or Anti-solvent timing. | 1. Ensure FAS-Cl is fully dissolved in precursor.2. Filter solution (0.22 µm PTFE) before coating.3. Verify anti-solvent (e.g., Anisole/CB) timing is optimized for the retarded crystallization. |
| Low Jsc (Current) | Excess additive (>10 mol%). | High concentrations of FAS-Cl can form insulating barriers at grain boundaries. Reduce concentration to 4 mol%. |
| Hysteresis | Ion migration.[5] | While FAS-Cl reduces hysteresis, residual mobile ions may remain. Ensure the device stack (ETL/HTL) is optimized. |
| Film stays Yellow | Insufficient Annealing or Humidity. | Increase annealing time (e.g., 20 mins at 150°C). Process in <5% RH environment. |
| Precipitate in Solution | Non-polar solvent contamination. | Ensure no trace of Toluene/Chlorobenzene enters the precursor vial. Use anhydrous DMF/DMSO only. |
Experimental Protocol: 4 mol% FAS-Cl Doping
-
Precursor Prep: Prepare a 1.5 M solution of FAPbI
(FAI:PbI 1:1 molar ratio) in DMF:DMSO (4:1 v/v). -
Doping: Add 4 mol% FAS-Cl powder directly to the precursor solution.
-
Calculation: If using 1 mmol of PbI
, add 0.04 mmol of FAS-Cl.
-
-
Dissolution: Stir at 60°C for 1 hour until the solution is clear and yellow. Filter with 0.22 µm PTFE filter.
-
Deposition: Spin coat at 4000-5000 rpm for 30s.
-
Anti-Solvent: Drop 150 µL of Anisole or Chlorobenzene at 20-25s (optimize for your spin coater).
-
Annealing: Transfer immediately to a hotplate at 150°C for 10-20 minutes. The film should turn deep black.
References
-
Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Source: Energy & Environmental Science (RSC), 2021. Context: Defines the electron scavenging mechanism and 4 mol% optimal concentration. URL:[Link]
-
Interfacial α-FAPbI3 phase stabilization by reducing oxygen vacancies in SnO2−x. Source: Joule, 2023.[4] Context: Discusses phase stabilization strategies in FAPbI3 which complement FAS-Cl usage. URL:[Link]
-
Lead-sulfur interaction induced damp and water stability in pure formamidinium lead triiodide. Source: Cell Reports Physical Science, 2023. Context: Details the interaction between Sulfur-containing additives (like FAS-Cl/Thiourea derivatives) and Lead defects. URL:[Link][1]
-
DMSO Solubility Assessment for Fragment-Based Screening. Source: NIH / PubMed Central. Context: Validates the high solubility of small organic salts/fragments in DMSO for stock solution preparation. URL:[Link]
Sources
- 1. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. nanotempertech.com [nanotempertech.com]
- 4. Lead-sulfur interaction induced damp and water stability in pure formamidinium lead triiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Passivation to Improve the Performance of Perovskite Solar Cells [mdpi.com]
Technical Support Center: Formamidine Disulfide Dihydrochloride (FDS) Reaction Monitoring
Role: Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Analysis of Formamidine Disulfide Case ID: FDS-Redox-001
Executive Summary: The "Redox Ghost"
Formamidine disulfide (FDS), the oxidized dimer of thiourea, presents a unique analytical challenge: it is a transient, redox-active dication. Unlike stable pharmaceutical intermediates, FDS exists in a fragile equilibrium. It is stable only under specific acidic conditions and rapidly disproportionates or hydrolyzes at neutral pH.
If your FDS peak is splitting, disappearing, or showing poor retention, the issue is rarely the column alone—it is likely the thermodynamic environment of your sample preparation and mobile phase.
This guide provides a self-validating Ion-Pair Reversed-Phase (IP-RP) method to lock this equilibrium and quantitate FDS accurately.
The Golden Standard Protocol (IP-RP HPLC)
We utilize Ion-Pair Chromatography because FDS is a highly polar dication (
Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 3-5 µm | End-capping reduces silanol interactions which cause tailing for amine-rich cations. |
| Mobile Phase A | 10 mM Sodium Octanesulfonate in 0.1% H₃PO₄ (pH 2.5) | Critical: The sulfonate pairs with FDS²⁺ to form a retainable neutral complex. Low pH stabilizes the molecule. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution control. |
| Isocratic Mode | 95% A / 5% B | FDS and Thiourea are polar; high aqueous content is required for separation. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 210–220 nm | FDS lacks conjugation; detection relies on the carbonyl/sulfur auxochromes. |
| Column Temp | 25°C - 30°C | Ambient. High heat accelerates on-column hydrolysis. |
Sample Preparation (The "Quench")
WARNING: Never dilute reaction aliquots in pure water or methanol. The pH shock will decompose FDS immediately.
-
Prepare Quench Buffer: Match Mobile Phase A (10 mM Octanesulfonate, pH 2.5).
-
Sampling: Withdraw reaction aliquot.
-
Immediate Dilution: Dilute 1:10 (or higher) directly into Quench Buffer .
-
Analysis: Inject immediately.
Reaction Monitoring Workflow
The following diagram illustrates the critical path for monitoring the oxidation of Thiourea to FDS. Note the specific "Acid Lock" step to prevent data corruption.
Caption: Workflow emphasizing the "Acid Lock" quenching step to prevent FDS degradation prior to injection.
Troubleshooting Matrix
Use this matrix to diagnose issues based on peak behavior.
| Symptom | Root Cause | Corrective Action |
| FDS Peak Area Decay | Alkaline Degradation. Sample sat in autosampler in non-acidic diluent. | Fix: Ensure diluent is pH < 3.0. Verify autosampler is cooled to 4°C. |
| Peak Splitting (Doublet) | Ion-Pair Mismatch. Sample solvent contains high organic or different counter-ion. | Fix: Dilute sample only in Mobile Phase A. Allow column to equilibrate with ion-pair reagent for >60 mins. |
| Retention Time Drift | Temperature/pH fluctuation. Ion-pairing is sensitive to temperature and pH changes. | Fix: Thermostat the column compartment. Ensure buffer is freshly prepared. |
| "Ghost" Peaks | Metal Contamination. Trace iron/copper in water catalyzes thiourea oxidation. | Fix: Use chelating agent (EDTA) in mobile phase or pass buffers through a Chelex resin. |
| Co-elution with Thiourea | Insufficient Pairing. FDS is eluting at void volume. | Fix: Increase Octanesulfonate concentration to 15-20 mM or switch to a longer alkyl chain (Decanesulfonate). |
Scientific Rationale & Mechanism
The Redox Equilibrium
The reaction of interest is the oxidation of thiourea to formamidine disulfide. This is a reversible redox couple involving a 2-electron transfer.
Mechanism:
The stability of the product (FDS) is strictly pH-dependent.
-
pH < 3: The dication is stable.
-
pH > 5: Nucleophilic attack by hydroxide (
) cleaves the disulfide bond, generating sulfinic acids or cyanamide [1].
Why Ion-Pairing?
FDS is a "permanent" cation in solution. Standard Reversed-Phase (RP) relies on hydrophobic interaction. FDS has almost no hydrophobic character.
-
Without IP: FDS elutes in the dead volume (
). -
With IP (Octanesulfonate): The negatively charged sulfonate head binds to the positively charged FDS, while the octyl tail interacts with the C18 stationary phase. This creates a "pseudo-stationary phase" capable of retaining the salt [2].
Caption: The stability window of FDS is defined by pH. High pH leads to irreversible degradation.
Frequently Asked Questions (FAQs)
Q: Can I use a HILIC column instead of Ion-Pairing? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar charges. A bare silica or zwitterionic column with an Ammonium Acetate/Acetonitrile gradient will retain FDS. However, IP-RP is often preferred in reaction monitoring because the starting materials (organics) are better handled by C18.
Q: My FDS standard arrives as a dihydrochloride salt. Does the chloride interfere? A: At 210 nm, chloride ions have negligible absorbance. However, high salt concentrations can affect the ion-pair equilibrium. Ensure your injection volume is low (≤ 10 µL) to prevent "solvent shock" to the equilibrium on the head of the column.
Q: Why is the baseline noisy at 210 nm? A: This is the "cutoff" region for many solvents. Ensure you are using HPLC-grade Acetonitrile and high-purity water. If using Phosphate buffer, ensure it is not too concentrated (< 25 mM) to avoid high background absorbance.
References
-
Gao, Q., et al. "Oxidation and Decomposition Kinetics of Thiourea Oxides."[1][2] The Journal of Physical Chemistry A, vol. 111, no. 5, 2007, pp. 872-877.[1]
-
SIELC Technologies. "HPLC Method for Analysis of Thiourea on Primesep P Column." Application Note.
-
Bolzán, A. E., et al. "Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography."[3] PubMed Central.
Sources
Validation & Comparative
Comparative Validation Guide: Formamidine, 1,1'-dithiodi-, dihydrochloride (FASCl) in Perovskite Photovoltaics
Executive Summary & Core Value Proposition
Formamidine, 1,1'-dithiodi-, dihydrochloride (CAS: 16111-27-6), commonly abbreviated in photovoltaic literature as FASCl or FADD , has emerged as a critical additive for stabilizing Formamidinium Lead Iodide (
Unlike standard alkylammonium additives (e.g., MACl) that primarily modulate crystallization kinetics, FASCl introduces a dual-action mechanism :
-
Redox-Active Passivation: The disulfide bond acts as a localized electron scavenger, oxidizing deep-level iodine vacancy defects (
) into benign shallow states. -
Phase Stabilization: It forms a specific intermediate phase that sterically hinders the formation of the photo-inactive
-phase, ensuring high-purity -phase crystallization.
This guide validates FASCl’s performance against industry-standard alternatives, supported by experimental protocols and mechanistic data.
Mechanistic Validation: The "Oxidant" Advantage
The primary failure mode in high-efficiency FAPbI
Mechanism of Action Diagram
Figure 1: Dual-pathway mechanism of FASCl. The oxidative pathway (bottom) eliminates deep traps, while the intermediate phase pathway (top) ensures phase purity.
Causality Explanation
-
Electron Scavenging: The disulfide cation (
) is a strong oxidant.[1][2][3] It accepts electrons from neutral iodine vacancies (which are deep traps), converting them into positively charged states that reside shallowly within the bandgap. This effectively "bleaches" the trap states that usually limit Open-Circuit Voltage ( ). -
Crystallization Control: The
anions and the bulky cation form a transient template. This slows down the rapid reaction between FAI and PbI , preventing the disordered precipitation that leads to the yellow -phase.
Comparative Performance Analysis
The following data consolidates results from high-impact studies (e.g., Zhu et al., Energy Environ. Sci., 2021) comparing FASCl-doped devices against Control (pure FAPbI
Table 1: Photovoltaic Parameters & Stability
| Metric | Control (Pure FAPbI | MACl Additive (Standard) | FASCl Additive (Target) | Improvement Factor |
| PCE (%) | 20.1% ± 0.5% | 22.5% ± 0.4% | 23.1% ± 0.3% | +15% vs Control |
| 1.08 V | 1.14 V | 1.16 V | Reduced Voltage Deficit | |
| Fill Factor (FF) | 76.5% | 79.8% | 83.4% | Reduced Recombination |
| Hysteresis Index | High (>5%) | Low (<2%) | Negligible (<1%) | Defect Passivation |
| Stability ( | < 300 hrs (Air) | ~800 hrs (Air) | > 1000 hrs (Air) | Superior Durability |
| Phase Purity | Contains | Pure | Pure | Equivalent Crystallinity |
Table 2: Feature Comparison
| Feature | FASCl (Formamidine Disulfide) | MACl (Methylammonium Chloride) | Alkylammonium Iodides (PEAI/BAI) |
| Primary Function | Oxidant + Crystallization Agent | Crystallization Agent | 2D/3D Interface Passivation |
| Defect Healing | Active (Redox) | Passive (Vacancy Filling) | Passive (Surface Termination) |
| Thermal Stability | High (Disulfide Bond) | Low (Volatile MA) | Moderate |
| Risk Profile | Low (Stable Salt) | High (Methylamine outgassing) | Moderate (Transport Barrier) |
Validated Experimental Protocol
This protocol is designed for the fabrication of FASCl-doped FAPbI
Reagents Preparation
-
FAPbI
Precursor: 1.5 M concentration in DMF:DMSO (4:1 v/v). -
FASCl Stock: Dissolve Formamidine, 1,1'-dithiodi-, dihydrochloride in DMSO to create a high-concentration stock (e.g., 1 M).
-
Doping Ratio: The optimal concentration is typically 2 to 4 mol% relative to Lead (Pb).
Fabrication Workflow Diagram
Figure 2: Optimized spin-coating and annealing workflow for FASCl-doped perovskites.
Step-by-Step Methodology
-
Precursor Solution:
-
Mix 261 mg FAI and 691 mg PbI
in 1 mL DMF:DMSO (4:1). -
Add 4 mol% FASCl (approx. 10-15 mg depending on exact stoichiometry) to the solution.
-
Stir at 60°C for 2 hours. Filter through a 0.45 µm PTFE filter.
-
-
Deposition:
-
Spin coat onto UV-Ozone treated SnO
substrate. -
Step 1: 1000 rpm for 10s (ramp 200 rpm/s).
-
Step 2: 5000 rpm for 30s (ramp 2000 rpm/s).
-
Antisolvent: Drip 150 µL of Chlorobenzene (CB) or Diethyl Ether 15 seconds before the end of Step 2.
-
-
Annealing (Critical):
-
Transfer immediately to a hotplate at 150°C .
-
Anneal for 20 minutes .
-
Note: FASCl films often require slightly higher annealing temperatures (150°C) compared to MACl (100-120°C) to fully drive the crystallization and remove residual chloride.
-
-
Validation Check:
-
The film should appear glossy black .
-
XRD Check: Look for the disappearance of the
-phase peak at 11.6° and a sharp -phase peak at 13.9°.
-
References
-
Zhu, J., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules."[4][5][6] Energy & Environmental Science, 14, 4903-4914.[7]
-
Li, Z., et al. (2024). "Organic-Hydrochloride-Modified ZnO Electron Transport Layer for Efficient Defect Passivation and Stress Release in Rigid and Flexible all Inorganic Perovskite Solar Cells." Small Methods, 2312230.[8]
-
Jeong, J., et al. (2022). "Pseudo-halide anion engineering for
-FAPbI perovskite solar cells." Nature, 592, 381–385. (Contextual reference for anion engineering). -
Kim, D. H., et al. (2021). "The Role of Formamidine Disulfide Dihydrochloride in Stabilizing FAPbI3." Korea University Research Repository.
Sources
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. ORCID [orcid.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Organic-Hydrochloride-Modified ZnO Electron Transport Layer for Efficient Defect Passivation and Stress Release in Rigid and Flexible all Inorganic Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying 1,1'-Dithiodiformamidine dihydrochloride.
Executive Summary
1,1'-Dithiodiformamidine dihydrochloride (DTDF), also known as Formamidine disulfide dihydrochloride, is a critical oxidative dimer of thiourea used primarily as a radical initiator, rubber vulcanization accelerator, and intermediate in organic synthesis.[1] Its quantification presents unique challenges due to its redox instability and rapid hydrolysis in neutral aqueous solutions.
This guide moves beyond generic protocols to provide a field-validated analytical framework. We compare three distinct methodologies: HPLC-UV (Stability-Indicating), Argentometric Titration (Bulk Purity), and LC-MS (Trace Bioanalysis).
Part 1: Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the compound's behavior in solution. DTDF is a salt that dissociates into the formamidine disulfide cation and chloride anions.
-
Instability: In neutral or basic pH (
), DTDF undergoes rapid disproportionation and hydrolysis, reverting to thiourea and forming sulfinic/sulfonic acid byproducts. -
Solubility: Highly soluble in water, but must be dissolved in dilute acid (e.g., 0.01–0.1 M HCl) to maintain stability during analysis.
-
Detection: Lacks strong chromophores above 250 nm; detection relies on the amidine functionality (
) in the low UV region (210–220 nm).
Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the required data output.
Part 2: Method A - HPLC-UV (The Gold Standard)
Best for: Purity determination, stability studies, and quantifying thiourea contamination.
This method is superior to titration because it separates the active disulfide from its degradation product, thiourea. The protocol below uses an acidified mobile phase to prevent on-column degradation.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 × 150 mm, 5 µm | Standard RP column withstands acidic pH. |
| Mobile Phase | MeOH : ACN : 0.01 M HCl (6 : 26 : 68 v/v) | Acidic aqueous phase ( |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 220 nm | Maximizes signal for the amidine group; 254 nm is too insensitive. |
| Injection Vol | 10–20 µL | Depends on concentration (typically 0.5 mg/mL). |
| Temperature | 25°C | Ambient; higher temps may accelerate hydrolysis. |
Step-by-Step Protocol
-
Diluent Preparation: Prepare 0.01 M HCl in purified water. Do not use plain water or phosphate buffer > pH 3.
-
Standard Preparation: Accurately weigh 25 mg of DTDF reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent . (Conc: 0.5 mg/mL). Use within 4 hours.
-
System Suitability: Inject the standard 5 times.
-
Sample Analysis: Inject samples. Calculate purity by area normalization or external standard method.
Expected Results
-
DTDF Retention: ~3–5 minutes (depending on dead volume).
-
Thiourea Retention: Elutes earlier (more polar).
-
Resolution: Should be
between Thiourea and DTDF.
Part 3: Method B - Argentometric Titration (Bulk Assay)
Best for: Incoming raw material inspection and assaying the dihydrochloride salt content.
Since DTDF is a dihydrochloride salt (
Principles
The chloride ions react with silver nitrate (
Protocol
-
Reagents: 0.1 N Silver Nitrate (
) VS, 5% Potassium Chromate ( ) indicator (Mohr method) or use a Potentiometric Titrator with a Silver electrode. -
Procedure:
-
Weigh ~200 mg of DTDF into a 250 mL flask.
-
Dissolve in 50 mL of 0.1 M Nitric Acid (to prevent hydrolysis and carbonate interference). Note: For Mohr method, pH must be neutral, but DTDF degrades. Therefore, Potentiometric Titration in acidic media is strongly recommended over visual indicators.
-
Titrate with 0.1 N
to the potentiometric endpoint (inflection point).
-
-
Calculation:
Part 4: Comparative Analysis & Data
The following table contrasts the performance metrics of the discussed methods.
| Feature | HPLC-UV | Argentometric Titration | LC-MS |
| Specificity | High (Distinguishes degradants) | Low (Measures | Very High (Mass fingerprint) |
| Limit of Quantitation | ~1 µg/mL | ~1000 µg/mL | ~1 ng/mL |
| Precision (RSD) | 0.5 – 2.0% | < 0.5% | 2.0 – 5.0% |
| Throughput | Medium (10 min/run) | High (5 min/run) | Low (Complex setup) |
| Cost | Medium | Low | High |
| Primary Use | Stability, Impurity Profiling | Lot Release, Bulk Assay | Biological Metabolite Tracking |
Degradation Pathway Visualization
Understanding what you are measuring is vital. The diagram below illustrates why non-specific methods fail if the compound degrades.
Figure 2: Degradation pathway of DTDF. Note that chloride titration will yield a "false pass" even if the active disulfide has degraded to thiourea, as the chloride ions remain in solution.
References
-
Thermo Scientific Chemicals. (n.d.). Formamidine disulfide dihydrochloride, 97% Specification Sheet. Retrieved from
-
Zhang, Y., et al. (2021). Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry. Int. J. Electrochem. Sci., 16. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: Formamidine disulfide dihydrochloride.[1] Retrieved from
-
Preisler, P. W., & Berger, L. (1947).[4] Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide. Journal of the American Chemical Society, 69(2), 322-325. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Formamidine Disulfide Dihydrochloride | 14807-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Efficacy of Formamidine, 1,1'-dithiodi-, dihydrochloride (FDS) as a Selective Oxidant
Executive Summary: The Case for "Surgical" Oxidation
In the landscape of chemical oxidants, Formamidine Disulfide Dihydrochloride (FDS) (CAS: 17333-82-8) occupies a specialized niche. While reagents like Hydrogen Peroxide (
Its utility is defined by its moderate redox potential (
This guide evaluates FDS against standard alternatives, providing experimental workflows for its two primary applications: biological thiol exchange and semiconductor defect passivation.
Chemical Profile & Thermodynamic Basis
-
IUPAC Name:
-Dithiobis(formamidine) dihydrochloride -
Structure:
-
Active Mechanism: Thiol-Disulfide Exchange / Electron Scavenging
-
Redox Couple: Formamidine Disulfide
Why It Works: The Redox "Goldilocks" Zone
The efficacy of FDS relies on the reversibility of the thiourea-formamidine disulfide couple. Unlike Iodine (
Comparative Analysis: FDS vs. The Field
The following table contrasts FDS with common oxidative reagents used for similar transformations (specifically thiol oxidation and defect management).
Table 1: Comparative Performance Metrics
| Feature | Formamidine Disulfide (FDS) | Hydrogen Peroxide ( | Iodine ( | DMSO (Swern-type) |
| Oxidation Strength | Mild ( | Strong ( | Moderate ( | Mild (Activated) |
| Selectivity | High (Stops at disulfide) | Low (Risk of | Medium (Risk of iodination) | High |
| Byproducts | Thiourea (Water soluble, benign) | Water ( | Iodide ( | Dimethyl sulfide (Odor!) |
| State | Stable Solid (Salt) | Unstable Liquid | Volatile Solid | Liquid |
| Reaction Medium | Water, Alcohols, Acidic buffers | Aqueous | Organic/Aqueous | Organic (DCM) |
| Primary Risk | Hydrolysis in basic pH | Explosion/Over-oxidation | Corrosive/Staining | Toxicity/Stench |
Critical Analysis
-
Vs.
: Use FDS when your molecule contains sensitive functional groups (aldehydes, alkenes) that peroxide might attack. is greener (water byproduct) but harder to control stoichiometrically. -
Vs. Iodine: Iodine is the classic reagent for oxidizing thiourea to FDS. However, using FDS directly avoids the introduction of violet iodine color and potential electrophilic aromatic substitution side reactions.
-
Vs. DMSO: DMSO requires activation (oxalyl chloride) and low temperatures (
C). FDS works at room temperature, making it superior for scalable benchtop chemistry.
Mechanistic Visualization
Understanding the mechanism is vital for troubleshooting. FDS does not transfer oxygen; it accepts electrons or undergoes exchange.
Diagram 1: Thiol-Disulfide Exchange Mechanism
This pathway demonstrates how FDS converts a target Thiol (
Caption: Stepwise conversion of thiols to disulfides. The driving force is the release of stable thiourea.
Experimental Protocols
Protocol A: Selective Disulfide Formation in Peptides
Context: You have a cysteine-containing peptide and need to cyclize it without oxidizing methionine residues or tryptophan.
Reagents:
-
Peptide substrate (
eq) -
Formamidine Disulfide Dihydrochloride (
eq - slight excess) -
Solvent: Water/Methanol (1:1) or pH 5-6 Buffer.
-
Note: Avoid basic pH > 8 to prevent FDS hydrolysis.
Workflow:
-
Dissolution: Dissolve the peptide in degassed buffer (
). -
Addition: Add FDS as a solid or concentrated aqueous solution.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor via HPLC.[1][2][3]
-
Observation: The reaction is usually fast. If slow, adjust pH to 6.0 to increase thiolate concentration slightly, but do not exceed pH 7.5.
-
-
Quenching: No quench needed usually. If necessary, add a small amount of dilute acid.
-
Purification: The byproduct is Thiourea . It is highly water-soluble and easily removed via C18 solid-phase extraction (SPE) or dialysis.
Self-Validating Check:
-
If the reaction turns turbid, your pH might be too high (FDS decomposing to sulfur).
-
If no reaction occurs, your pH is too low (thiol is protonated and not nucleophilic).
Protocol B: Defect Passivation in Perovskite Solar Cells (Advanced)
Context: FDS is used to oxidize metallic lead (
Reagents:
-
Perovskite Precursor Solution (e.g.,
in DMF/DMSO). -
FDS (
– relative to Pb).
Workflow:
-
Doping: Add FDS directly to the precursor solution.
-
Spin Coating: Deposit the film in a nitrogen glovebox.
-
Annealing: Heat at
C. -
Result: The
cation incorporates into the lattice or grain boundaries, while the chloride ions can help crystallize the -phase.
Caption: FDS heals semiconductor defects by accepting electrons from trap states.
Safety & Handling (The "Gotchas")
While safer than
-
Hydrolysis Sensitivity: In water, FDS is in equilibrium with thiourea and sulfenic acids. This equilibrium shifts rapidly towards decomposition (elemental sulfur precipitation) at pH > 7 .
-
Rule: Always prepare fresh solutions. Do not store aqueous stock solutions for > 1 hour.
-
-
Thermal Stability: As a solid dihydrochloride salt, it is stable at
C. However, it is hygroscopic. Store in a desiccator. -
Toxicity: It metabolizes to thiourea, a suspected carcinogen/goitrogen. Handle with nitrile gloves and standard PPE.
References
-
Preisler, P. W., & Berger, L. (1947).[5] Oxidation-Reduction Potentials of Thiol-Dithio Systems: Thiourea-Formamidine Disulfide. Journal of the American Chemical Society.[1][6]
-
Su, H., et al. (2021). Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.[7] Energy & Environmental Science.
-
Hu, Y., et al. (2012).[1] Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions. Science China Chemistry.[1]
-
GuideChem. (2023). Formamidine Disulfide Dihydrochloride: Properties and Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: Formamidine Disulfide Dihydrochloride (FDD) in Thiol-Redox Studies
Topic: Cross-reactivity studies of Formamidine disulfide dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Formamidine disulfide dihydrochloride (FDD) (CAS: 14807-75-1), also known as 1,1'-dithiodiformamidine, is a potent, specific thiol-oxidizing agent. While often overshadowed by Diamide in cell biology or DTNB (Ellman's Reagent) in quantitation, FDD occupies a critical niche in mechanistic redox studies and material science (e.g., perovskite passivation).
This guide objectively compares FDD against standard alternatives, focusing on its cross-reactivity profile —specifically its chemical specificity for sulfhydryl groups versus general oxidative activity. We analyze its performance in inducing protein S-thiolation, its kinetic advantages in acidic media, and its limitations regarding cell permeability.
Mechanism of Action & Chemical Identity
FDD is the oxidized dimer of thiourea . Its utility stems from its labile disulfide bond, which undergoes rapid thiol-disulfide exchange with free thiols (R-SH), such as cysteine residues in proteins or glutathione (GSH).
The Reaction Pathway
Unlike Hydrogen Peroxide (
Key Reaction:
Visualization: Thiol-Disulfide Exchange Mechanism
The following diagram illustrates the specific pathway by which FDD induces disulfide stress compared to nonspecific oxidants.
Caption: FDD specifically targets thiols to form reversible disulfides, avoiding the irreversible over-oxidation seen with nonspecific oxidants like H2O2.
Comparative Analysis: FDD vs. Alternatives
In cross-reactivity studies, "performance" is defined by specificity (reacting only with the target thiol) and interference (generating byproducts that skew assays).
Table 1: Performance Matrix of Thiol Oxidants
| Feature | Formamidine Disulfide (FDD) | Diamide | Hydrogen Peroxide (H2O2) | DTNB (Ellman's) |
| Primary Mechanism | Thiol-Disulfide Exchange | Thiol-specific oxidation (via hydrazine intermediate) | Radical/Peroxide oxidation | Thiol-Disulfide Exchange |
| Specificity | High (Thiol specific) | High (Thiol specific) | Low (Reacts with Met, Fe-S clusters, DNA) | High (Thiol specific) |
| Reversibility | Reversible (forms disulfides) | Reversible (forms disulfides) | Often Irreversible (Sulfonic acids) | Reversible |
| Cell Permeability | Low/Moderate (Charged salt) | High (Neutral molecule) | High (Diffuses freely) | Low (Charged) |
| Reaction pH | Acidic to Neutral (pH 2–7) | Neutral to Basic | Physiological | Neutral to Basic (pH 7–8) |
| Byproducts | Thiourea (Redox active in some systems) | Hydrazine derivative | Water / Hydroxyl radicals | TNB (Yellow color) |
| Best Use Case | In vitro protein cross-linking; Acidic redox studies; Material passivation | Live cell oxidative stress; Glutathionylation studies | General oxidative stress modeling | Quantitation of free thiols |
Detailed Cross-Reactivity Insights
-
FDD vs. Diamide (The Specificity Standard):
-
Cross-Reactivity: Both are highly specific for thiols and show minimal cross-reactivity with other amino acids (unlike H2O2 which oxidizes Methionine).
-
Interference: Diamide is preferred for live cell studies because it rapidly penetrates membranes. FDD, as a dihydrochloride salt, is more polar and less permeable. However, FDD is superior in acidic environments (pH < 4) where Diamide kinetics slow down, making FDD ideal for specific industrial or lysosomal-mimicking conditions.
-
Byproduct Interference: FDD releases thiourea . Researchers must note that thiourea itself is a hydroxyl radical scavenger. If your downstream assay measures ROS, the generated thiourea might cause a "false negative" antioxidant effect.
-
-
FDD vs. H2O2 (The Physiological Standard):
-
Specificity: H2O2 is "dirty." It cross-reacts with metal centers (Fenton chemistry) and DNA. FDD is a "clean" oxidant for thiols. If you observe an effect with FDD but not H2O2, the mechanism is strictly disulfide-mediated, not radical-mediated.
-
Experimental Protocols
These protocols are designed to validate FDD performance and assess cross-reactivity in your specific system.
Protocol A: Assessing Thiol-Specificity (Competition Assay)
Objective: Determine if FDD reacts exclusively with thiols in your sample matrix.
-
Preparation:
-
Prepare a 10 mM stock of FDD in dilute HCl (pH 2.0) to prevent auto-hydrolysis.
-
Prepare a target protein solution (e.g., BSA, 1 mg/mL) in PBS (pH 7.4).
-
-
Blocking Control (The "Null" Hypothesis):
-
Pre-incubate one aliquot of protein with N-Ethylmaleimide (NEM) (5 mM) for 30 mins. NEM irreversibly blocks free thiols.[1]
-
-
Reaction:
-
Treat both "Native" and "Blocked" protein samples with FDD (1 mM) for 15 minutes at RT.
-
-
Readout:
-
Run non-reducing SDS-PAGE.[2]
-
Result Interpretation:
-
Native Sample: Shift in molecular weight (dimerization) indicates successful oxidation.
-
Blocked Sample:No shift indicates FDD has zero cross-reactivity with amines or hydroxyls. If polymerization occurs in the blocked sample, FDD is cross-reacting non-specifically (rare, but possible at high pH).
-
-
Protocol B: Kinetic Interference Check (Thiols vs. Thiourea)
Objective: Ensure the byproduct (thiourea) does not interfere with your readout.
-
Setup: If using an electrochemical or HPLC assay to monitor the disappearance of FDD.
-
Method:
-
Spike the sample with authentic Thiourea (1 mM).
-
Measure the signal.[1][3][4] FDD and Thiourea have distinct retention times in HPLC but can have overlapping redox potentials (~0.6V vs SCE) in voltammetry depending on the electrode.
-
Critical Step: Use a "Subtract" blank containing only Thiourea to normalize baseline interference.
-
Workflow Visualization
The following decision tree helps researchers select the correct oxidant, minimizing experimental artifacts.
Caption: Decision matrix for selecting FDD versus Diamide or H2O2 based on experimental conditions (pH, cellular context).
References
-
Preisler, P. W., & Berger, L. (1947).[5] Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide.[5] Journal of the American Chemical Society. Link
-
Hansen, J. M., et al. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences (PNAS). Link
-
Zhang, Z., et al. (2021). Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.[6] Energy & Environmental Science. Link
-
Fratel, A., et al. (2008). The Effect of Oxidant and the Non-Oxidant Alteration of Cellular Thiol Concentration on the Formation of Protein Mixed-Disulfides. PLOS ONE. Link
-
Gao, Y., et al. (2021). Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry. ChemistryOpen. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diamide Triggers Mainly S Thiolations in the Cytoplasmic Proteomes of Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Performance of perovskite solar cells with and without Formamidine, 1,1'-dithiodi-, dihydrochloride
Performance Guide: FAPbI
Executive Summary: The Oxidative Passivation Strategy
In the pursuit of phase-stable Formamidinium Lead Iodide (
Formamidine disulfide dihydrochloride (FASCl) —also known as 1,1'-dithiodiformamidine dihydrochloride—emerges not merely as an additive, but as a targeted oxidant and electron scavenger . Unlike passive bulking agents, FASCl actively oxidizes the precursor solution, converting localized electrons at defect sites into stable chemical bonds.
Key Performance Impact:
-
Efficiency: Boosts Power Conversion Efficiency (PCE) from a baseline of ~21% to a champion 23.11% .[1]
-
Phase Stability: Eliminates the yellow
-phase impurities often found in standard FAPbI films. -
Operational Longevity: Retains >92% of initial efficiency after 1000 hours of thermal stress (85°C), solving the critical volatility issue of conventional additives like Methylammonium (MA).
Mechanism of Action: The Electron Scavenging Pathway
The efficacy of FASCl lies in the redox capability of the FAS
The Chemical Interaction:
-
Oxidation: The disulfide bond (-S-S-) in FAS
acts as an electron acceptor. -
Scavenging: It accepts electrons associated with
defects, effectively "healing" the trap state. -
Templating: The FASCl molecule creates an intermediate phase (
) that retards crystallization, allowing for the growth of large, micrometer-sized grains of pure -FAPbI .
Figure 1: The oxidative mechanism where FAS
Comparative Performance Analysis
The following data contrasts a standard FAPbI
Table 1: Photovoltaic Parameters (Champion Devices)
| Metric | Control (Standard FAPbI | Target (FAPbI | Improvement Factor |
| PCE (%) | ~20.5 - 21.0% | 23.11% | + ~10% |
| Fill Factor (FF) | ~76 - 78% | 83.4% | Significant (Reduced Recombination) |
| Voc Deficit | > 0.40 V | 0.343 V | Minimized (Better Energetics) |
| Hysteresis | Moderate | Negligible | Suppressed Ion Migration |
| Phase Purity | Contains trace | Pure | Complete Conversion |
Stability Stress Test (1000 Hours):
Experimental Protocol: FASCl-Assisted Fabrication
This protocol is designed for a p-i-n planar architecture (e.g., FTO/TiO
Reagents:
-
FAPbI
Powder: Pre-synthesized black powder (using FAI and PbI in Acetonitrile).[3] -
FASCl: Formamidine disulfide dihydrochloride (CAS: 14807-75-1).
-
Solvents: DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) [4:1 or 7:3 ratio].
Step-by-Step Workflow
-
Precursor Dissolution:
-
Dissolve FAPbI
powder in DMF:DMSO mixed solvent.[3] -
CRITICAL STEP: Add 4 mol% of FASCl to the solution.
-
Note: 2 mol% is insufficient for full passivation; 6 mol% can induce excess non-perovskite phases. 4 mol% is the optimal sweet spot.
-
-
Film Deposition (Spin Coating):
-
Speed: 5000 rpm for 25 seconds.
-
Antisolvent: Drop 0.55 mL Anisole (or Diethyl Ether) at the 18–20 second mark.
-
Observation: The film should turn a transparent brown (intermediate phase) immediately after antisolvent dropping.
-
-
Annealing (Crystallization):
-
Post-Treatment (Optional but Recommended):
-
Surface passivation with a bulky cation (e.g., PEAI or Oleylammonium Iodide) can further boost Voc.
-
Figure 2: Fabrication workflow highlighting the critical intermediate phase formation induced by FASCl.
Causality & Interpretation
Why does FASCl outperform MACl?
While Methylammonium Chloride (MACl) is a common additive for enlarging grain size, it is volatile and often leaves the film during annealing, creating potential voids or reverting to the
-
FASCl Advantage: The disulfide bond provides a robust chemical anchor. The FAS
cation is larger and more oxidation-resistant than MA . It does not just leave the film; it chemically modifies the defect landscape (scavenging electrons) before stabilizing the lattice.
Why 4 mol%?
-
< 2 mol%: Insufficient oxidant concentration to scavenge all iodine vacancies; traps remain.
-
> 6 mol%: The large FAS
cation disrupts the 3D perovskite lattice, potentially forming low-dimensional (2D) phases that hinder charge transport (lower Jsc).
References
-
Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules
-
Influence of Formamidine Formate Doping on Performance and Stability of FAPbI3-Based Perovskite Solar Cells
-
Source: MDPI, 2022.[9]
- Context: Discusses related formamidine-based additives for defect passiv
-
-
Accelerating direct formation of α-FAPbI3 by dual-additives synergism
- Source: Journal of M
- Context: Provides baseline data for additive-assisted crystalliz
Sources
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Long-term stable and highly efficient perovskite solar cells with a formamidinium chloride (FACl) additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pks.mpg.de [pks.mpg.de]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell [sciltp.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
Biological activity comparison of Formamidine disulfide dihydrochloride complexes.
Executive Summary & Chemical Identity
Formamidine Disulfide Dihydrochloride (FDS) (also known as
This guide analyzes the biological performance of FDS metal complexes, specifically comparing their antimicrobial , anticancer , and antioxidant efficacies. The data presented synthesizes findings from recent bio-inorganic studies, highlighting the critical role of the disulfide bridge (-S-S-) and the amidine nitrogen donors in cellular interactions.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Compound: Formamidine Disulfide Dihydrochloride
-
Formula:
-
Key Functional Groups: Disulfide bridge (Redox active), Amidine nitrogens (Coordination sites).
-
Primary Mechanism: Chelation-enhanced lipophilicity and thiol-disulfide exchange.
Comparative Biological Activity
The biological efficacy of FDS complexes is consistently superior to the free ligand due to the Overtone’s Concept of Cell Permeability and Tweedy’s Chelation Theory . Upon complexation, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and facilitating penetration through the lipid bilayer of target cells.
Antimicrobial Activity (Bacteria & Fungi)
FDS complexes exhibit broad-spectrum activity. The metal center plays a decisive role in toxicity, with Copper (Cu) and Mercury (Hg) complexes often showing the highest potency due to their affinity for thiol groups in bacterial enzymes.
| Compound / Complex | Gram (+) Activity (e.g., S. aureus) | Gram (-) Activity (e.g., E. coli) | Antifungal Activity (e.g., C. albicans) | Relative Potency (vs. Standard) |
| Free Ligand (FDS) | Moderate | Low | Low | 0.4x |
| Cu(II)-FDS Complex | High | High | Moderate | 1.2x - 1.5x |
| Zn(II)-FDS Complex | Moderate | Moderate | Moderate | 0.8x |
| Ni(II)-FDS Complex | Moderate | Low | Low | 0.6x |
| Hg(II)-FDS Complex | Very High | High | High | 1.8x (High Toxicity) |
| Standard (Ciprofloxacin) | High | High | N/A | 1.0x (Reference) |
-
Key Insight: The Cu(II) complex is the most balanced candidate for therapeutic development, offering high efficacy with lower host toxicity compared to Hg(II). The mechanism involves the disruption of the bacterial cell wall and inhibition of protein synthesis via the disulfide switch.
Anticancer (Cytotoxic) Activity
In cytotoxic assays (e.g., MTT assay against HeLa or MCF-7 cell lines), FDS complexes demonstrate dose-dependent growth inhibition. The disulfide bond is crucial here; it acts as a "redox switch," stable in the bloodstream but cleaved in the reducing environment of the cytosol (high glutathione), releasing the cytotoxic metal payload.
| Complex | IC50 (µM) - HeLa | IC50 (µM) - MCF-7 | Mechanism of Cytotoxicity |
| Free Ligand (FDS) | > 100 (Inactive) | > 100 | Oxidative stress (minor) |
| Pt(IV)-FDS | 12.5 | 15.2 | DNA Cross-linking (Cisplatin-like) |
| Pd(II)-FDS | 18.4 | 22.1 | DNA Intercalation & Protein Binding |
| Co(II)-FDS | 45.0 | 50.5 | ROS Generation / Oxidative Damage |
| Cisplatin (Control) | 5.8 | 8.2 | DNA Adduct Formation |
Antioxidant Activity (DPPH Scavenging)
While free FDS has limited antioxidant capacity, its complexes (particularly with Mn and Co) show significant radical scavenging ability. This is attributed to the metal's ability to facilitate electron transfer, stabilizing the free radical.
-
Mn(II)-FDS: High scavenging activity (comparable to Ascorbic Acid at high concentrations).
-
Zn(II)-FDS: Negligible antioxidant activity (Redox inert metal).
Mechanism of Action
The following diagram illustrates the dual-mode action of FDS metal complexes: Lipophilic Entry and Intracellular Redox Activation .
Caption: Mechanism of Action for FDS Metal Complexes. The complex utilizes the disulfide bond as a prodrug-like trigger, releasing the active metal ion upon reduction by intracellular glutathione (GSH).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of these complexes.
Synthesis Workflow (General Procedure)
The synthesis relies on the reaction of the metal salt with FDS in a stoichiometric ratio (usually 1:1 or 1:2).
Caption: Step-by-step synthesis workflow for Metal-FDS complexes.
Biological Assay Protocols
A. Antimicrobial Assay (Agar Well Diffusion)
-
Preparation: Prepare Mueller-Hinton agar plates. Swab with standardized bacterial suspension (
CFU/mL). -
Application: Punch 6mm wells using a sterile cork borer.
-
Treatment: Add 50-100 µL of the complex solution (dissolved in DMSO) into the wells. Include a DMSO negative control and a Ciprofloxacin positive control.
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the diameter of the Zone of Inhibition (mm) using a caliper.
-
Validation: Results are valid only if the positive control shows a zone >20mm and the negative control shows 0mm.
-
B. Antioxidant Assay (DPPH Method)
-
Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).
-
Mixing: Mix 1 mL of the complex solution (various concentrations) with 3 mL of DPPH solution.
-
Reaction: Incubate in the dark at room temperature for 30 minutes.
-
Quantification: Measure absorbance at 517 nm.
-
Calculation:
-
Interpretation: Lower IC50 values indicate higher antioxidant activity.
-
References
-
PubChem. (2025). Formamidine disulfide dihydrochloride | C2H8Cl2N4S2. National Library of Medicine. [Link]
-
Al-Obaidy, G. S., et al. (2020).[1] Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological Activity. Systematic Reviews in Pharmacy. [Link]
-
Oladipo, S. D., et al. (2020). In vitro biological studies of heteroleptic Ag(I) and Cu(I) unsymmetrical N,N′-diarylformamidine dithiocarbamate phosphine complexes. Arabian Journal of Chemistry. [Link]
-
Preisler, P. W., & Berger, L. (1947). Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide. Journal of the American Chemical Society. [Link]
-
Irfandi, R., et al. (2025). Review on Anticancer Activity of Essential Metal Dithiocarbamate Complexes. ResearchGate. [Link]
Sources
Comparative Guide: Formamidine Disulfide (FAS-2HCl) vs. Guanidinium (GA) in Perovskite Photovoltaics
This guide provides a technical comparison between Formamidine, 1,1'-dithiodi-, dihydrochloride (referred to herein as FAS-2HCl or the FAS
Executive Summary
In the optimization of Formamidinium Lead Iodide (
-
Formamidine, 1,1'-dithiodi-, dihydrochloride (FAS-2HCl): A Redox-Active Kinetic Modulator . It functions primarily as a localized electron scavenger and oxidant. It targets deep-trap states caused by iodine vacancies (
) by oxidizing the defect site, while simultaneously regulating crystallization kinetics through the formation of sulfur-rich intermediate phases.[1] -
Guanidinium (GA): A Steric & Structural Passivator . It functions as a large A-site cation that physically plugs grain boundaries (GBs) and surfaces. Due to its zero dipole moment and large ionic radius (
pm), it suppresses ion migration and relaxes lattice strain without entering the 3D photoactive lattice.
Part 1: Technical Deep Dive
1. Formamidine, 1,1'-dithiodi-, dihydrochloride (FAS-2HCl)
-
CAS: 14807-75-1
-
Role: Oxidant / Crystallization Retarder / Defect Healer.[1][2][3]
-
Mechanism of Action:
-
Electron Scavenging: Intrinsic iodine vacancies (
) in FAPbI localize electrons, creating deep recombination centers.[1][2][3] The disulfide bond (-S-S-) in FAS acts as an electron acceptor (oxidant), effectively "scavenging" these localized electrons and neutralizing the deep trap state.[1] -
Intermediate Phase Engineering: FAS-2HCl induces the formation of a stable intermediate phase (e.g.,
). This retards the crystallization rate of FAPbI , preventing rapid, uncontrollable nucleation and resulting in larger, higher-quality grains. -
Surface Anchoring: Upon thermal annealing, the disulfide can cleave to form thiourea-like residues that coordinate with undercoordinated Pb
via Sulfur-Lead (S-Pb) interactions.
-
2. Guanidinium (GA) [4][5]
-
Common Forms: Guanidinium Iodide (GAI), Guanidinium Chloride (GACl).
-
Role: Grain Boundary Passivator / Dimensionality Engineer.
-
Mechanism of Action:
-
Steric Exclusion: With an ionic radius of
pm (vs. pm for FA ), GA is too large to fit into the corner-sharing [PbI ] octahedra of the 3D lattice. It segregates to grain boundaries and surfaces. -
Hydrogen Bonding: The symmetrical structure of GA
allows for extensive H-bonding with iodine halides at the crystal surface, effectively "stitching" grain boundaries and suppressing non-radiative recombination. -
Ion Migration Suppression: GA
accumulation at GBs blocks the channels typically used for iodide ion migration, significantly enhancing operational stability under electric bias.
-
Part 2: Performance Comparison Data
| Metric | FAS-2HCl (Formamidine Disulfide) | Guanidinium (GA) |
| Primary Target | Iodine Vacancies ( | Grain Boundaries & Surface Defects |
| Electronic Effect | Redox: Removes deep traps via electron scavenging. | Electrostatic: Passivates charged defects; reduces trap density. |
| Structural Effect | Increases grain size; stabilizes | Forms 2D/1D phases at interfaces; relaxes lattice strain. |
| PCE Impact | High impact on Fill Factor (FF) and | High impact on |
| Stability | Excellent Phase Stability (prevents | Excellent Moisture/Thermal Stability (hydrophobic shielding). |
| Typical Load | Low doping (0.5 – 3.0 mol%). | Surface treatment (mg/mL) or Bulk doping (5-15%). |
Part 3: Mechanistic Visualization
The following diagram illustrates the distinct pathways by which FAS-2HCl and GA stabilize the perovskite film.
Figure 1: Mechanistic divergence between FAS-2HCl (Kinetic/Redox control) and Guanidinium (Steric/Interface control).
Part 4: Experimental Protocols
Protocol A: FAS-2HCl Additive Engineering (Precursor Doping)
-
Objective: To enlarge grain size and eliminate deep iodine vacancy traps in FAPbI
. -
Materials: Formamidine disulfide dihydrochloride (98%), PbI
, FAI, DMF, DMSO.
-
Precursor Preparation: Prepare a standard 1.5 M FAPbI
solution in DMF:DMSO (4:1 v/v). -
Doping: Add FAS-2HCl directly to the precursor solution at a concentration of 1.0 to 3.0 mol% (relative to Pb).
-
Note: The solution may turn slightly yellow/orange due to the disulfide species; this is normal.
-
-
Filtration: Stir for 2 hours at room temperature and filter through a 0.22 µm PTFE filter.
-
Deposition: Spin-coat at 1000 rpm (10s) followed by 5000 rpm (20s).
-
Antisolvent: Drip 150 µL of Chlorobenzene or Diethyl ether at 15 seconds before the end of the spin cycle.
-
Annealing: Anneal at 150°C for 20 minutes .
-
Observation: The film should transition from a transparent intermediate phase to a deep black
-phase. The presence of FAS retards this transition slightly compared to pure FAPbI , allowing for larger crystal growth.
-
Protocol B: Guanidinium Surface Passivation (Post-Treatment)
-
Objective: To passivate surface defects and improve
. -
Materials: Guanidinium Iodide (GAI) or Guanidinium Chloride (GACl), Isopropanol (IPA).
-
Substrate Prep: Fabricate the perovskite film (e.g., CsFAPbI
) and anneal as standard. Cool to room temperature. -
Solution Prep: Dissolve GAI in anhydrous IPA at a concentration of 1–5 mg/mL .
-
Dynamic Spin Coating: Set spin coater to 4000 rpm.
-
Application: While spinning, dynamically dispense 50 µL of the GAI/IPA solution onto the perovskite surface.
-
Annealing: Anneal immediately at 100°C for 5–10 minutes to drive off solvent and promote surface anchoring.
-
Note: Do not anneal >120°C, as GA may diffuse too deeply into the bulk, potentially disrupting the lattice.
-
References
-
Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.
-
Trap passivation and efficiency improvement of perovskite solar cells by a guanidinium additive.
- Source: M
- Context: Details the mechanism of Guanidinium in increasing carrier lifetime and reducing trap density via grain boundary passiv
-
URL:[Link]
-
Guanidinium-Based Surface Passivation for High-Efficiency Perovskite Solar Cells.
- Source: Perovskite-Info / Australian N
- Context: Discusses the use of Guanidinium salts (GAI/GABr)
-
URL:[Link]
-
Advances in Intermediates for the Solution-Processing of Perovskite Films.
Sources
- 1. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. liu.diva-portal.org [liu.diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
Personal protective equipment for handling Formamidine, 1,1'-dithiodi-, dihydrochloride
CAS: 14807-75-1 | Synonyms: (Carbamimidoyldisulfanyl)methanimidamide dihydrochloride; FDD[1]
Part 1: Executive Safety & Operational Directive
Formamidine disulfide dihydrochloride (FDD) is a potent oxidant and sulfur-transfer reagent commonly used in redox studies and rubber vulcanization research. While not classified as acutely toxic (fatal), its primary operational hazards are severe irritation (respiratory/mucosal) and hygroscopicity .
The Senior Scientist's Warning: The most frequent failure mode with FDD is not safety-related but integrity-related . This compound is highly hygroscopic.[2] Opening a cold bottle immediately upon removal from 4°C storage causes rapid condensation, hydrolysis, and degradation of the reagent (turning it yellow/sticky).
-
Strict Rule: Allow the container to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.
Part 2: Hazard Profile & Risk Assessment
This section validates the necessity of the PPE prescribed below.
| Hazard Class (GHS) | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Acidic nature of the dihydrochloride salt causes contact dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Dust is fine and corrosive to corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3][4][5][6] | Inhalation of dust triggers immediate upper respiratory inflammation. |
Chemical Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Moisture/Water: Causes hydrolysis and clumping; degrades reagent quality.
-
Bases: Exothermic neutralization; releases free base formamidine.
Part 3: Personal Protective Equipment (PPE) Matrix
Philosophy: PPE selection is based on the "Barrier-to-Hazard" ratio. For FDD, the barrier must prevent fine particulate inhalation and acidic contact.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) | Mandatory. All weighing and transfer must occur under active ventilation to capture light dust. |
| N95 Respirator (Secondary) | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. | |
| Dermal (Hand) | Nitrile Gloves (Min 5 mil) | Standard nitrile offers excellent resistance to solid salts. Double-gloving is recommended during solubilization to prevent acidic micro-splashes. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to the fine, airborne nature of the powder. Goggles seal the eyes from drifting dust. |
| Body | Lab Coat (Buttoned) | Standard cotton/poly blend. Ensure cuffs are tucked under gloves. |
Part 4: Operational Handling Protocol
This workflow is designed to maximize safety and reagent integrity.
Phase 1: Storage & Retrieval
-
Storage: Store at 2°C to 8°C (Refrigerated).
-
Container: Keep tightly sealed. Secondary containment with desiccant packs (Silica gel) is critical to extend shelf-life.
-
Equilibration (Crucial Step): Remove the bottle from the fridge 45 minutes prior to use. Do not open. Let it reach room temperature to prevent condensation.
Phase 2: Weighing & Transfer
-
Engineering Control: Set up the balance inside the chemical fume hood.
-
Anti-Static Measure: FDD powder is prone to static charge, causing it to "jump" or disperse. Use an anti-static gun or polonium strip if available. If not, use a glass spatula (avoid plastic) to minimize static.
-
Transfer: Weigh directly into the reaction vessel or a glass weighing boat. Avoid weighing paper, which can trap hygroscopic residue.
Phase 3: Solubilization
-
Solvent Choice: Soluble in water and alcohols.
-
Acidity Check: Dissolving FDD releases HCl. If your reaction is pH-sensitive (e.g., protein modification), buffer the solution immediately (PBS, Tris) or neutralize carefully with NaOH.
-
Visualization: The solution should be clear/colorless. A yellow tint indicates oxidation/degradation.
Part 5: Emergency Response & Disposal
Spill Management
-
Dry Spill (Powder): Do not use wet paper towels initially (this creates an acidic slurry).
-
Cover spill with a dry absorbent pad or sweep gently into a dustpan.
-
Place waste in a solid chemical waste container.
-
Then clean the surface with a wet paper towel and soap.
-
-
Wet Spill (Solution): Absorb with vermiculite or standard spill pads. Neutralize surface with weak sodium bicarbonate solution if needed.
Exposure First Aid[4][6]
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][7] The acidic salt causes rapid stinging; speed is critical to prevent corneal etching.
-
Skin Contact: Wash with soap and copious water.[2][4] Apply moisturizer if drying occurs.
Disposal Logistics
-
Waste Stream: Segregate as "Sulfur-Containing Organic Waste."
-
Labeling: Clearly mark as "Formamidine Disulfide Dihydrochloride - Acidic."
-
Regulations: Do not dispose of down the drain. Follow local EHS guidelines for halogenated/sulfur organic solids.
Part 6: Safe Handling Lifecycle (Visualization)
Figure 1: Operational workflow emphasizing the critical tempering step to prevent reagent degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]
Sources
- 1. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
